Product packaging for Mandipropamid(Cat. No.:CAS No. 374726-62-2)

Mandipropamid

Katalognummer: B155232
CAS-Nummer: 374726-62-2
Molekulargewicht: 411.9 g/mol
InChI-Schlüssel: KWLVWJPJKJMCSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide is a monocarboxylic acid amide resulting from the condensation of the carboxy group of p-chloromandelic acid propargyl ether with the amino group of 2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethylamine. It is a monocarboxylic acid amide, a terminal acetylenic compound, an aromatic ether and a member of monochlorobenzenes.
effective against the economically important phytopathogens Phytophthora infestans (potato and tomato late blight) and Plasmopara viticola (grape downy mildew)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22ClNO4 B155232 Mandipropamid CAS No. 374726-62-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLVWJPJKJMCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058075
Record name Mandipropamid
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Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities (g/L, 25 °C): n-hexane 0.042, n-octanol 4.8, toluene 29, methanol 66, ethyl acetate 120, acetone 300, dichloromethane 400, In water, 4.2 mg/L at 25 °C
Record name Mandipropamid
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Density

1.24 at 22 °C
Record name Mandipropamid
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Vapor Pressure

<9.4X10-4 mPa (25-50 °C) /SRC: 7.1X10-9 mm Hg/
Record name Mandipropamid
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Color/Form

Light beige powder

CAS No.

374726-62-2
Record name Mandipropamid
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Record name Mandipropamid
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Record name Benzeneacetamide, 4-chloro-N-[2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]ethyl]-α-(2-propyn-1-yloxy)
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Record name MANDIPROPAMID
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Record name Mandipropamid
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Melting Point

96.4-97.3 °C
Record name Mandipropamid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mandipropamid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of Mandipropamid, a prominent fungicide used for controlling oomycete pathogens in various crops.[1][2] The synthesis pathways, key intermediates, and detailed experimental protocols are outlined for researchers, scientists, and professionals in drug development.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a convergent approach, starting from readily available commercial materials: 4-chloroacetophenone and vanillin.[1][2][3] The overall strategy involves the separate synthesis of two key fragments, which are then coupled and subsequently modified to yield the final product. The key reactions underpinning this synthesis are the Cannizzaro and Henry reactions, followed by amide bond formation and O-propargylation.[1][3]

A retrosynthetic analysis reveals that this compound can be disconnected into two primary intermediates: 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid and 2-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)ethan-1-amine. A more practical forward synthesis, however, constructs an amide intermediate which is then bis-O-propargylated.

The synthesis can be broadly divided into the following key stages:

  • Synthesis of the Carboxylic Acid Fragment: Preparation of p-chloromandelic acid from 4-chloroacetophenone.

  • Synthesis of the Amine Fragment: Preparation of 4-(2-aminoethyl)-2-methoxyphenol from vanillin.

  • Amide Coupling: Formation of the amide bond between the carboxylic acid and amine fragments.

  • Final O-propargylation: Introduction of the propargyl groups to yield this compound.

Mandipropamid_Synthesis_Pathway cluster_start Starting Materials cluster_acid Carboxylic Acid Fragment Synthesis cluster_amine Amine Fragment Synthesis cluster_final Coupling and Final Steps 4-Chloroacetophenone 4-Chloroacetophenone Vanillin Vanillin (E)-2-Methoxy-4-(2-nitrovinyl)phenol (E)-2-Methoxy-4-(2-nitrovinyl)phenol Vanillin->(E)-2-Methoxy-4-(2-nitrovinyl)phenol Henry Reaction (Nitromethane, Ethylenediamine) p-Chloromandelic acid p-Chloromandelic acid Amide Intermediate 2-(4-chlorophenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-hydroxyacetamide p-Chloromandelic acid->Amide Intermediate Amide Coupling (EDCI, HOBt) 4-(2-Aminoethyl)-2-methoxyphenol 4-(2-Aminoethyl)-2-methoxyphenol (E)-2-Methoxy-4-(2-nitrovinyl)phenol->4-(2-Aminoethyl)-2-methoxyphenol Reduction (LiAlH4) This compound This compound Amide Intermediate->this compound O-propargylation (Propargyl bromide, Cs2CO3) 4--(2-Aminoethyl)-2-methoxyphenol 4--(2-Aminoethyl)-2-methoxyphenol 4--(2-Aminoethyl)-2-methoxyphenol->Amide Intermediate

Diagram 1: Overall synthesis pathway of this compound.

Key Intermediates and Experimental Protocols

Synthesis of p-Chloromandelic acid (Carboxylic Acid Fragment)

This key intermediate is synthesized from 4-chloroacetophenone via a modified Cannizzaro reaction.

  • Reaction: 4-chloroacetophenone is oxidized using selenium dioxide in the presence of a Lewis acid catalyst.

  • Experimental Protocol:

    • A mixture of 4-chloroacetophenone, selenium dioxide, and ytterbium triflate in a dioxane-water (3:1) solvent system is heated at 90°C.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up to isolate the p-chloromandelic acid.[2]

Synthesis of 4-(2-Aminoethyl)-2-methoxyphenol (Amine Fragment)

This fragment is prepared from vanillin in a two-step process involving a Henry reaction followed by reduction.

  • Step 1: (E)-2-Methoxy-4-(2-nitrovinyl)phenol

    • Reaction: Vanillin undergoes a Henry reaction with nitromethane.

    • Experimental Protocol:

      • Ethylenediamine is added to a solution of vanillin in nitromethane.

      • The resulting mixture is heated to reflux for 2 hours.

      • Volatiles are removed under vacuum, and the resulting solid is triturated with aqueous methanol to yield the product.[2]

  • Step 2: 4-(2-Aminoethyl)-2-methoxyphenol

    • Reaction: The nitrovinyl intermediate is reduced using a strong reducing agent.

    • Experimental Protocol:

      • A solution of (E)-2-methoxy-4-(2-nitrovinyl)phenol in THF is added dropwise to a stirred suspension of lithium aluminium hydride (LiAlH4) in THF at 0°C.

      • The mixture is then heated at reflux for 8 hours.

      • The reaction is quenched by the careful addition of water and sodium bicarbonate at 0°C, followed by refluxing for 3 hours to facilitate work-up and isolation of the amine product.[2]

Amide Coupling: Synthesis of 2-(4-chlorophenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-hydroxyacetamide
  • Reaction: The carboxylic acid and amine fragments are coupled using standard peptide coupling reagents.

  • Experimental Protocol:

    • To a stirred solution of 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in DMF, p-chloromandelic acid is added at room temperature.

    • After 15 minutes, 4-(2-aminoethyl)-2-methoxyphenol is added, and the mixture is stirred at room temperature for 6 hours.

    • The reaction mixture is poured into ice-cold water and extracted with ethyl acetate. The combined organic phases are dried and concentrated to yield the amide intermediate.[2]

Amide_Coupling_Workflow Prepare_Reagents Prepare solution of HOBt and EDCI in DMF Add_Acid Add p-Chloromandelic acid Prepare_Reagents->Add_Acid Stir_1 Stir for 15 minutes at RT Add_Acid->Stir_1 Add_Amine Add 4-(2-Aminoethyl)-2-methoxyphenol Stir_1->Add_Amine Stir_2 Stir for 6 hours at RT Add_Amine->Stir_2 Workup Quench with ice-water Extract with Ethyl Acetate Stir_2->Workup Isolate_Product Dry and concentrate organic phase Workup->Isolate_Product End End: Isolated Amide Intermediate Isolate_Product->End

Diagram 2: Experimental workflow for the amide coupling reaction.
Final O-propargylation: Synthesis of this compound

  • Reaction: The two hydroxyl groups on the amide intermediate are O-propargylated using propargyl bromide.

  • Experimental Protocol:

    • To a stirred solution of the amide intermediate in DMF, cesium carbonate (Cs2CO3) is added, followed by propargyl bromide.

    • The resulting suspension is stirred at 60°C for 2 hours.

    • After completion, the reaction mixture is poured into ice-cold water and the product is extracted with ethyl acetate.[1]

Quantitative Data Summary

The following table summarizes the reported yields for each step in the synthesis of this compound.

StepStarting Material(s)ProductYield (%)Reference
1. Cannizzaro Reaction4-Chloroacetophenonep-Chloromandelic acid93[1]
2. Henry ReactionVanillin(E)-2-Methoxy-4-(2-nitrovinyl)phenol95[2]
3. Reduction(E)-2-Methoxy-4-(2-nitrovinyl)phenol4-(2-Aminoethyl)-2-methoxyphenol73[2]
4. Amide Couplingp-Chloromandelic acid & 4-(2-Aminoethyl)-2-methoxyphenol2-(4-chlorophenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-hydroxyacetamide87[2]
5. O-propargylationAmide IntermediateThis compound82[2]
Overall Yield 4-Chloroacetophenone & Vanillin This compound ~43 [1][3]

Conclusion

The synthesis of this compound presented here is a robust and efficient process that utilizes readily available starting materials. The key transformations, including the Cannizzaro and Henry reactions, amide coupling, and O-propargylation, proceed with good to excellent yields. This guide provides the necessary details for the replication and potential optimization of this synthetic route in a research and development setting. The protection-free strategy enhances the overall efficiency and scalability of the process.[2]

References

A Technical Guide to Mandipropamid: Properties, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide Mandipropamid, detailing its chemical identity, physicochemical properties, synthesis, and biological mode of action. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Core Chemical Identifiers

IdentifierValueCitation
CAS Number 374726-62-2[1][2][3]
IUPAC Name 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide[1][3][4]
Molecular Formula C₂₃H₂₂ClNO₄[1][2][3]
Molecular Weight 411.9 g/mol [1][3]

Physicochemical Properties

This compound is a light beige, odorless powder.[1][3] Its key physicochemical properties are summarized in the table below.

PropertyValueCitation
Melting Point 96.4-97.3 °C[1][5]
Density 1.24 g/cm³ at 22 °C[1][5]
Vapor Pressure 9.4 × 10⁻⁷ Pa at 25 °C[3]
Water Solubility (25°C) 4.2 mg/L[5]
Solvent Solubility (g/L, 25°C) n-hexane: 0.042, n-octanol: 4.8, toluene: 29, methanol: 66, ethyl acetate: 120, acetone: 300, dichloromethane: 400[1]
Octanol-Water Partition Coefficient (log Kow) 3.2[1]
Hydrolysis Stability Stable to hydrolysis at pH 4-9[1][3]

Mechanism of Action

This compound belongs to the carboxylic acid amide (CAA) class of fungicides.[6][7] Its primary mode of action is the inhibition of cellulose biosynthesis in the cell walls of oomycete pathogens, a group of destructive plant pathogens including species that cause late blight and downy mildew.[8][9][10] This targeted action disrupts the integrity of the fungal cell wall, leading to cell death.[8] The molecular target has been identified as a cellulose synthase-like protein, PiCesA3.[9][10]

Mandipropamid_Mechanism_of_Action This compound This compound (CAA Fungicide) Target Cellulose Synthase-like Protein (PiCesA3) This compound->Target Binds to & Inhibits Process Cellulose Biosynthesis Target->Process Catalyzes CellWall Oomycete Cell Wall (Lacks Integrity) Process->CellWall Blocked Outcome Inhibition of Pathogen Growth & Cell Death CellWall->Outcome

This compound's inhibitory effect on oomycete cell wall synthesis.

Synthesis of this compound

The synthesis of this compound has been achieved through various routes, often employing a convergent approach that does not require protecting groups.[11] A common strategy involves the reaction of key intermediates derived from commercially available starting materials, such as 4-chloroacetophenone and vanillin.[6][11][12] Key chemical reactions in the synthesis include the Cannizzaro and Henry reactions, followed by amide bond formation and O-propargylation.[6][11]

Mandipropamid_Synthesis_Workflow cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis A1 4-Chloroacetophenone A2 Cannizzaro Reaction A1->A2 A3 α-Hydroxy Acid Intermediate A2->A3 Coupling Amide Bond Formation (Coupling Step) A3->Coupling B1 Vanillin B2 Henry Reaction B1->B2 B3 Amine Intermediate B2->B3 B3->Coupling Propargylation O-Propargylation Coupling->Propargylation This compound This compound Propargylation->this compound

A generalized workflow for the synthesis of this compound.

Experimental Protocols

Residue Analysis in Agricultural Products

The determination of this compound residues in food matrices is critical for safety assessment. The following outlines a general protocol based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection.

1. Sample Extraction [13][14][15]

  • Weigh a homogenized sample of the agricultural product (e.g., 10-20 g of fruits, vegetables, or grains).[13]

  • For certain matrices like grains or tea leaves, add 20 mL of water and allow to stand for 30 minutes.[13]

  • Add 100 mL of acetonitrile and homogenize the mixture.

  • Filter the homogenate under suction.

  • Wash the residue on the filter with an additional 50 mL of acetonitrile and combine the filtrates.

  • Adjust the final volume of the combined filtrate to 200 mL with acetonitrile.

2. Clean-up (Solid-Phase Extraction - SPE) [13][14]

  • Take an aliquot of the extract (e.g., 2 mL).

  • The clean-up procedure often involves sequential column chromatography using cartridges such as octadecylsilanized (ODS) silica gel, graphitized carbon black, and silica gel to remove interfering matrix components.[13]

  • ODS and Carbon Column Steps:

    • Condition an ODS cartridge (1,000 mg) and a graphitized carbon black cartridge (500 mg) with acetonitrile and water.

    • Load the diluted extract onto the ODS cartridge.

    • Connect the carbon cartridge below the ODS cartridge and elute with acetonitrile/water mixtures to remove impurities.

    • Remove the ODS cartridge and elute the carbon cartridge with acetone.

  • Silica Gel Column Step:

    • Concentrate the eluate from the carbon cartridge and redissolve in an ethyl acetate/n-hexane mixture.

    • Load this solution onto a conditioned silica gel cartridge (690 mg).

    • Wash the cartridge with an ethyl acetate/n-hexane mixture.

    • Elute the target analyte (this compound) with a more polar mixture of ethyl acetate/n-hexane (e.g., 2:3 v/v).[13]

3. Quantification [13][15]

  • Evaporate the final eluate to dryness at a temperature below 40°C.

  • Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., acetonitrile/formic acid/water).[13]

  • Analyze the sample using LC-MS/MS or HPLC-UVD.

  • Prepare a calibration curve using standard solutions of this compound at known concentrations (e.g., 0.0005–0.01 mg/L).[13]

  • Calculate the concentration of this compound in the original sample based on the peak area or height from the chromatogram and the calibration curve.

Residue_Analysis_Workflow Start Sample Homogenization Extraction Extraction with Acetonitrile Start->Extraction Filtration Filtration Extraction->Filtration Cleanup Solid-Phase Extraction (SPE) (ODS / Carbon / Silica) Filtration->Cleanup Concentration Solvent Evaporation Cleanup->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Analysis LC-MS/MS or HPLC-UVD Analysis Reconstitution->Analysis Quantification Quantification via Calibration Curve Analysis->Quantification

Workflow for this compound residue analysis in food samples.

References

Molecular formula and structure of Mandipropamid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Mandipropamid: Molecular Formula, Structure, and Analysis

Introduction

This compound is a highly effective fungicide belonging to the mandelamide class, a subset of the Carboxylic Acid Amide (CAA) group of fungicides.[1][2] Developed by Syngenta, it is specifically designed to control Oomycete fungal pathogens, which are responsible for devastating plant diseases such as late blight in potatoes and tomatoes (Phytophthora infestans) and downy mildew in grapes (Plasmopara viticola).[3][4][5] This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, mechanism of action, and the analytical protocols used for its detection and quantification.

Molecular Identity and Physicochemical Properties

This compound is chemically defined as 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide.[6][7] Its unique structure, featuring two propargyl ether groups, is central to its biological activity.

Molecular Structure: The chemical structure of this compound is detailed below.

Caption: Chemical structure of this compound.

The core properties of this compound are summarized in the table below, providing essential data for researchers and chemists.

PropertyValueReference
Molecular Formula C23H22ClNO4[6][8]
Molecular Weight 411.9 g/mol [6][9]
CAS Registry Number 374726-62-2[6][8]
Appearance Light beige powder[6][9]
Melting Point 96.4–97.3 °C[6][10]
Density 1.24 g/cm³ (at 22 °C)[6]
Vapor Pressure <9.4 x 10⁻⁴ mPa (at 25-50 °C)[6][7]
Water Solubility 4.2 mg/L (at 25 °C)[7]
LogP (Kow) 3.2[6]
Hydrolytic Stability Stable at pH 4–9[6]

Synthesis of this compound

A convergent and protecting-group-free synthesis for this compound has been developed, making it efficient and scalable.[11] The synthesis typically involves a six-step process starting from commercially available materials, 4-chloroacetophenone and vanillin, with an overall yield of approximately 43%.[1][12] The key chemical transformations include the Cannizzaro and Henry reactions, followed by amide bond formation and O-propargylation.[1][11]

The general workflow for the synthesis is outlined in the diagram below.

Synthesis_Workflow reactant1 4-Chloroacetophenone reaction1 Cannizzaro Reaction reactant1->reaction1 reactant2 Vanillin reaction2 Henry Reaction & Reduction reactant2->reaction2 intermediate1 α-Hydroxyacetic Acid Intermediate (6) reaction3 Amide Bond Formation intermediate1->reaction3 intermediate2 Amine Intermediate (4) intermediate2->reaction3 intermediate3 Amide Intermediate (9) reaction4 O-Propargylation intermediate3->reaction4 product This compound reaction1->intermediate1 reaction2->intermediate2 reaction3->intermediate3 reaction4->product

Caption: Simplified synthetic workflow for this compound.

Mechanism of Action

This compound's fungicidal activity stems from its ability to inhibit cell wall biosynthesis in Oomycete pathogens.[3] Unlike many other fungicides, its target is highly specific.

Signaling Pathway and Molecular Target:

  • Localization : this compound acts on the pathogen's cell wall and does not need to enter the cell to be effective.[13][14]

  • Target Inhibition : It specifically targets cellulose synthase-like protein PiCesA3 , a key enzyme responsible for synthesizing cellulose, a vital structural component of the Oomycete cell wall.[13][14][15]

  • Disruption of Cell Wall : By inhibiting this enzyme, this compound disrupts the formation of the cell wall. This leads to characteristic swelling of germinating cysts, cessation of germ tube elongation, and ultimately, cell lysis and death of the pathogen.[13][16]

  • Efficacy : This mode of action is effective against multiple stages of the fungal life cycle, including spore germination, mycelial growth, and sporulation.[17]

The diagram below illustrates this mechanism.

Mechanism_of_Action cluster_pathogen Oomycete Pathogen cell_wall Cell Wall growth Mycelial Growth & Germination cell_wall->growth plasma_membrane Plasma Membrane enzyme Cellulose Synthase (PiCesA3) cellulose Cellulose Synthesis enzyme->cellulose cellulose->cell_wall disruption Cell Wall Disruption & Cell Death cellulose->disruption Blocked This compound This compound inhibition Inhibition This compound->inhibition inhibition->enzyme

Caption: Mechanism of action of this compound on Oomycete pathogens.

Experimental Protocols: Residue Analysis

Accurate quantification of this compound residues in agricultural products is crucial for regulatory compliance and food safety. The standard method involves liquid chromatography coupled with mass spectrometry (LC-MS) or ultraviolet detection (HPLC-UVD).[18][19]

Protocol: Analysis of this compound in Plant Tissues

This protocol is a generalized procedure based on established methods.[18][19]

  • Sample Extraction:

    • Weigh a homogenized sample (e.g., 20.0 g for fruits/vegetables, 5.00 g for tea leaves).[18]

    • For dry samples like tea, add 20 mL of water and let stand for 30 minutes.[18]

    • Add 100 mL of acetonitrile, homogenize thoroughly, and filter under suction.

    • Re-extract the residue on the filter with an additional 50 mL of acetonitrile.[18]

    • Combine the filtrates and adjust the final volume to 200 mL with acetonitrile.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Take a specific aliquot of the extract (e.g., 2 mL) and dilute with water.

    • Condition an octadecylsilanized silica gel (C18) cartridge (1000 mg) and a graphitized carbon black cartridge (500 mg) sequentially with acetonitrile and water.[18]

    • Load the diluted extract onto the C18 cartridge. For complex matrices, the C18 and carbon cartridges can be connected in series for enhanced cleanup.[18]

    • Wash the cartridge(s) with acetonitrile/water solutions of increasing organic content to remove interferences.

    • Elute this compound from the final cartridge (e.g., carbon or silica gel) using a suitable solvent like acetone or an ethyl acetate/n-hexane mixture.[18]

    • Concentrate the eluate at <40°C and reconstitute the residue in a known volume of the mobile phase for analysis.

  • Quantification:

    • Instrumentation : Use a Liquid Chromatograph-Mass Spectrometer (LC-MS) or an HPLC with a UV detector.[18]

    • Calibration : Prepare a series of this compound standard solutions (e.g., 0.0005–0.01 mg/L) to generate a calibration curve.[18]

    • Analysis : Inject a known volume (e.g., 10 µL) of the final test solution into the chromatograph.[18]

    • Calculation : Determine the concentration of this compound in the sample by comparing its peak area or height to the calibration curve. The limit of quantification (LOQ) is typically around 0.01 mg/kg.[19]

The workflow for this analytical protocol is visualized below.

Analytical_Workflow start Sample Homogenization extraction Solvent Extraction (Acetonitrile) start->extraction filtration Filtration extraction->filtration cleanup Solid-Phase Extraction (SPE) (e.g., C18, Carbon, Silica) filtration->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration analysis LC-MS or HPLC-UVD Analysis concentration->analysis quantification Quantification via Calibration Curve analysis->quantification end Final Residue Level quantification->end

Caption: General workflow for this compound residue analysis.

References

Mandipropamid's classification in the mandelamide chemical class

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Mandipropamid: Classification, Mechanism, and Experimental Analysis

Executive Summary

This compound is a highly effective, single-site fungicide belonging to the mandelamide chemical class, and is also categorized within the broader group of Carboxylic Acid Amides (CAA).[1][2][3] It is specifically designed for the control of Oomycete fungal pathogens, which are responsible for devastating plant diseases such as late blight in potatoes and tomatoes, and downy mildew in grapes.[1][4] The primary mode of action for this compound is the inhibition of cell wall biosynthesis in these pathogens.[4] It achieves this by targeting and disrupting the function of a specific cellulose synthase-like enzyme, PiCesA3, which is crucial for the formation of the fungal cell wall.[1][5] This disruption leads to the cessation of growth and ultimately, the death of the pathogen. This guide provides a detailed overview of its chemical classification, mechanism of action, relevant quantitative data, and key experimental protocols for its study.

Chemical Classification and Structure

This compound is unequivocally classified as a member of the mandelamide chemical class of fungicides.[2][4] This classification is based on its core chemical structure derived from mandelic acid, a type of alpha-hydroxy carboxylic acid. More broadly, it is grouped with other fungicides like dimethomorph and iprovalicarb into the Carboxylic Acid Amide (CAA) fungicides (FRAC Group 40).[1][6][7] This grouping is based on a shared mechanism of action and observed cross-resistance patterns.[1][6]

  • IUPAC Name: 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide[8][9]

  • CAS Registry Number: 374726-62-2[2]

  • Molecular Formula: C₂₃H₂₂ClNO₄[2]

  • Molecular Weight: 411.9 g/mol [2]

The structure features a central mandelamide core, which is crucial for its fungicidal activity.

Fungicides Fungicides CAA Carboxylic Acid Amides (CAA) [FRAC Group 40] Fungicides->CAA Mandelamides Mandelamides CAA->Mandelamides This compound This compound Mandelamides->this compound

Figure 1: Hierarchical classification of this compound.

Mechanism of Action: Inhibition of Cellulose Synthesis

This compound's efficacy stems from its highly specific mode of action: the inhibition of cellulose synthesis in the cell walls of Oomycete pathogens.[1][4] This process is critical for the structural integrity and growth of the fungus.

Studies have demonstrated that this compound specifically targets a cellulose synthase-like protein, PiCesA3 .[1][5] By inhibiting this enzyme, this compound effectively halts the polymerization of glucose into cellulose chains, which are essential components of the oomycete cell wall.[1][5] This disruption leads to characteristic swelling of germinating cysts and malformation of germ tubes, ultimately preventing infection and pathogen proliferation.[1][6][10] Uptake studies using radiolabeled this compound have shown that the compound acts on the cell wall and does not need to enter the cell to exert its effect.[1][5]

MPD This compound CesA3 Cellulose Synthase (PiCesA3) MPD->CesA3 inhibits Cellulose Cellulose Synthesis CesA3->Cellulose catalyzes Wall Oomycete Cell Wall Integrity Cellulose->Wall maintains Growth Pathogen Growth & Infection Wall->Growth enables

Figure 2: this compound's signaling pathway for inhibiting pathogen growth.

Quantitative Efficacy and Toxicological Data

The potency of this compound has been quantified through various bioassays. The following tables summarize key efficacy and toxicological metrics.

Table 1: Efficacy of this compound against Oomycete Pathogens

Metric Value Target Organism/Process Reference
IC₅₀ 19.8 ± 5.6 nM Inhibition of ¹⁴C-cellulose synthesis in P. infestans [1]

| EC₅₀ | 0.008 - 0.03 mg/L | Mycelial growth reduction in Phytophthora and P. litchi |[11] |

Table 2: Acute Toxicological Profile of this compound

Metric Value Species Exposure Route Reference
LD₅₀ >5000 mg/kg bw Rat Oral [7]
LD₅₀ >5050 mg/kg bw Rat Dermal [7]
LC₅₀ >5101 mg/m³ (4-hr) Rat Inhalation [7]

| LC₅₀ | 4.85 mg/L | Zebrafish (adult) | Aquatic |[11] |

Experimental Protocols

Protocol for Cellulose Synthase Inhibition Assay

This protocol is adapted from studies investigating this compound's effect on cellulose biosynthesis in Phytophthora infestans.[1]

Objective: To quantify the inhibition of cellulose synthesis by this compound using ¹⁴C-glucose incorporation.

Methodology:

  • Culturing: Grow P. infestans mycelia in a suitable liquid medium to produce cysts.

  • Treatment: Treat the germinating cysts with varying concentrations of this compound (and a solvent control).

  • Radiolabeling: Add ¹⁴C-labeled glucose to the treated cultures and incubate to allow for incorporation into newly synthesized cellulose.

  • Extraction: Harvest the cells and perform a series of chemical extractions to isolate the crystalline cellulose fraction from other cellular components.

  • Quantification: Measure the radioactivity of the extracted cellulose fraction using liquid scintillation counting.

  • Analysis: Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture P. infestans to produce cysts B 2. Treat cysts with Varying [this compound] A->B C 3. Add 14C-glucose and incubate B->C D 4. Isolate crystalline cellulose fraction C->D E 5. Quantify radioactivity via scintillation counting D->E F 6. Calculate % inhibition and determine IC50 E->F

Figure 3: Workflow for the cellulose synthesis inhibition assay.
Protocol for Generating this compound-Insensitive Mutants

This protocol details the generation of resistant mutants to identify the molecular target of this compound.[1][10]

Objective: To induce and select for mutations that confer resistance to this compound, enabling gene sequence analysis to identify the target protein.

Methodology:

  • Mutagenesis: Expose a large population of P. infestans zoospores to a chemical mutagen, such as ethyl methane sulphonate (EMS).

  • Selection: Plate the mutagenized spores on a growth medium containing a lethal concentration of this compound. Only resistant mutants will survive and grow.

  • Isolation and Verification: Isolate the resulting colonies and re-test their insensitivity to this compound to confirm the resistance phenotype.

  • Gene Sequencing: Extract genomic DNA from both the resistant mutants and the sensitive wild-type strain.

  • Analysis: Sequence candidate genes known to be involved in cell wall synthesis (e.g., cellulose synthase genes like PiCesA3) and compare the sequences to identify point mutations responsible for the resistance.[1]

General Synthesis Protocol

This compound can be synthesized efficiently through a protection-free strategy starting from commercially available precursors.[3]

Objective: To synthesize this compound (1) via the coupling of key intermediates.

Key Intermediates:

  • Amine compound (4): Derived from vanillin.

  • α-hydroxy acid (6): Derived from p-chloroacetophenone.

Simplified Procedure:

  • Amide Coupling: The α-hydroxy acid intermediate (6) is activated using coupling agents like 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a solvent such as dimethylformamide (DMF).

  • Amine Addition: The amine intermediate (4) is added to the activated acid, and the reaction mixture is stirred at room temperature for several hours to form an amide intermediate (7).

  • O-propargylation: The final step involves the addition of two propargyl groups. The amide intermediate (7) is treated with propargyl bromide in the presence of a base like cesium carbonate (Cs₂CO₃) at an elevated temperature (e.g., 60°C) to yield the final product, this compound (1).[3]

Start1 Vanillin Int1 Amine Intermediate (4) Start1->Int1 Start2 p-Chloroacetophenone Int2 α-Hydroxy Acid (6) Start2->Int2 Amide Amide Intermediate (7) Int1->Amide Amide Coupling Int2->Amide Final This compound (1) Amide->Final O-propargylation

Figure 4: Simplified synthetic pathway for this compound.

Conclusion

This compound stands as a significant advancement in the control of Oomycete pathogens. Its classification within the mandelamide chemical class is defined by its unique structure, which enables a highly specific and potent mechanism of action: the targeted inhibition of cellulose synthase PiCesA3. The quantitative data underscores its high efficacy at low concentrations. The detailed experimental protocols provided herein offer a framework for further research into its fungicidal properties and for the development of novel crop protection agents. This technical guide serves as a core resource for professionals in agrochemical research and drug development.

References

An In-depth Technical Guide to the Target Pathogens of Mandipropamid Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandipropamid is a highly effective, single-site fungicide belonging to the carboxylic acid amide (CAA) chemical class. It exhibits potent and specific activity against a range of oomycete pathogens, which are responsible for some of the most destructive plant diseases in agriculture. This technical guide provides a comprehensive overview of the target pathogens of this compound, its molecular mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. The primary mode of action of this compound is the inhibition of cellulose biosynthesis, a critical process for the cell wall integrity of oomycetes. This is achieved through the specific targeting of the cellulose synthase 3 enzyme, encoded by the CesA3 gene. Resistance to this compound has been linked to specific point mutations in this target gene. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of fungicides and the development of novel disease control strategies.

Target Pathogens and Spectrum of Activity

This compound is principally active against pathogens of the class Oomycetes, a group of fungus-like eukaryotic microorganisms. Unlike true fungi, oomycetes have cell walls primarily composed of cellulose and β-glucans. This unique composition is a key factor in the selective toxicity of this compound.

The primary targets of this compound include economically significant foliar pathogens such as:

  • Phytophthora infestans : The causal agent of late blight in potatoes and tomatoes, a disease of historical and ongoing agricultural importance.[1][2][3][4]

  • Plasmopara viticola : The pathogen responsible for downy mildew in grapevines, which can lead to substantial yield losses in viticulture.[1][2][5]

  • Pseudoperonospora cubensis : The causal agent of downy mildew in cucurbits.[6]

  • Peronospora belbahrii : The pathogen causing downy mildew on basil.[7]

While highly effective against these foliar oomycetes, this compound does not control Pythium spp.[4] The Fungicide Resistance Action Committee (FRAC) has classified this compound in Group 40, which also includes other CAA fungicides like dimethomorph, iprovalicarb, and benthiavalicarb. Cross-resistance has been observed among members of this group, indicating a shared mechanism of action.[1][4]

Mechanism of Action: Inhibition of Cellulose Synthesis

The fungicidal activity of this compound stems from its ability to disrupt the synthesis of the oomycete cell wall.[1][2][8]

Key aspects of the mechanism of action include:

  • Target Site: this compound specifically targets a cellulose synthase-like protein, encoded by the CesA3 gene.[1][2][8][9] This enzyme is essential for the polymerization of glucose into cellulose chains, a major structural component of the oomycete cell wall.[10][11][12]

  • Inhibition of Cellulose Synthesis: Biochemical studies have demonstrated that this compound potently inhibits the incorporation of ¹⁴C-labeled glucose into crystalline cellulose in P. infestans.[1][2] This inhibition occurs at nanomolar concentrations, signifying a highly specific interaction with its target.

  • Phenotypic Effects: Treatment of germinating P. infestans cysts with this compound results in characteristic swelling of the germ tubes, a phenotype consistent with the disruption of cell wall synthesis.[1][2] This effect is reversible upon removal of the fungicide.[1][2]

  • Extracellular Action: Uptake studies using ¹⁴C-labeled this compound have shown that the fungicide acts on the cell wall and does not need to enter the cell to exert its inhibitory effect.[1][2]

Signaling Pathway of this compound Action

Mandipropamid_Action cluster_pathway Mechanism of Action This compound This compound CellWall Oomycete Cell Wall This compound->CellWall Binds to CesA3 Cellulose Synthase 3 (CesA3) This compound->CesA3 Inhibits GrowthInhibition Germ Tube Swelling & Growth Inhibition CelluloseSynthesis Cellulose Synthesis CesA3->CelluloseSynthesis Catalyzes CellWallIntegrity Cell Wall Integrity Disrupted CelluloseSynthesis->CellWallIntegrity Maintains

Caption: Mechanism of action of this compound on oomycete pathogens.

Resistance Mechanisms

Resistance to this compound in field and laboratory-generated isolates of oomycetes has been documented. The primary mechanism of resistance is due to alterations in the target site.

  • Point Mutations in CesA3: Insensitivity to this compound is conferred by specific point mutations in the PiCesA3 gene in P. infestans and the PvCesA3 gene in P. viticola.[1]

  • G1105S/V/C Substitution: A common mutation involves a change at amino acid position 1105 of the CesA3 protein, where glycine (G) is replaced by serine (S), valine (V), or cysteine (C).[1] The G1105S substitution in P. viticola has been shown to be a recessive trait, meaning both alleles of the diploid oomycete must carry the mutation for resistance to be expressed.

  • High Resistance Factor: The presence of these mutations can lead to a significant shift in sensitivity, with resistance factors exceeding 1500-fold.[4]

Logical Flow of Resistance Development

Resistance_Development SelectionPressure Sustained this compound Application (Selection Pressure) Selection Selection of Resistant Individuals SelectionPressure->Selection SpontaneousMutation Spontaneous Mutation in CesA3 Gene ResistantAllele Resistant CesA3 Allele (e.g., G1105S) SpontaneousMutation->ResistantAllele ResistantAllele->Selection ResistantPopulation Emergence of a Resistant Pathogen Population Selection->ResistantPopulation

Caption: Logical flow of the development of resistance to this compound.

Quantitative Efficacy Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound against Phytophthora infestans

ParameterValuePathogen StrainReference
IC₅₀ (Cellulose Synthesis Inhibition)19.8 ± 5.6 nMWild-type[1]
Minimum Inhibitory Dose (Rye Agar)0.07 µMT30-4 (Wild-type)[1]
Growth on 35 µM this compoundUnaffectedTmut3 (Resistant Mutant)[1]
Growth on 35 µM this compoundReducedTmut7 (Resistant Mutant)[1]

Table 2: Field Efficacy of this compound against Phytophthora infestans on Potato

TreatmentApplication RateEfficacy (%)LocationReference
This compound (Revus 250 SC)150 g a.i./ha96.3 - 99.2Serbia[4]
Azoxystrobin (Quadris)-94.1 - 95.5Serbia[4]
This compound150 g a.i./ha> 90 (up to 6 DAT)-

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Fungicide Sensitivity Assay on Amended Agar Medium

This protocol is used to determine the minimum inhibitory concentration (MIC) and the effective concentration to inhibit 50% of growth (EC₅₀) of a fungicide against an oomycete pathogen.

Materials:

  • Phytophthora infestans isolate

  • Rye B agar medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile Petri dishes (9 cm)

  • Sterile cork borer (5 mm)

  • Incubator (18-20°C)

  • Calipers

Procedure:

  • Prepare Rye B agar medium and autoclave.

  • Cool the medium to 45-50°C in a water bath.

  • Add the appropriate volume of this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a solvent control plate containing only the solvent at the highest concentration used.

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • From the growing edge of an actively growing P. infestans culture on Rye B agar, take 5 mm mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each amended agar plate.

  • Seal the plates with parafilm and incubate in the dark at 18-20°C for 7-14 days, or until the mycelium on the control plate has reached the edge of the plate.

  • Measure the colony diameter in two perpendicular directions for each plate and calculate the average diameter.

  • Calculate the percentage of growth inhibition for each concentration relative to the control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a regression analysis.

Inhibition of ¹⁴C-Glucose Incorporation into Cellulose

This assay quantifies the effect of this compound on cellulose synthesis by measuring the incorporation of radiolabeled glucose into the cell wall.

Materials:

  • Phytophthora infestans cysts

  • This compound

  • D-(U-¹⁴C)-glucose

  • Liquid growth medium

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Trichloroacetic acid (TCA)

  • Ethanol

Procedure:

  • Produce P. infestans cysts and allow them to germinate in liquid medium.

  • Add different concentrations of this compound to the germinating cysts.

  • Add a known amount of D-(U-¹⁴C)-glucose to each treatment and incubate for a defined period (e.g., 3 hours).

  • To determine the total uptake of ¹⁴C-glucose, an aliquot of the culture is filtered through a glass fiber filter, washed, and the radioactivity is measured by liquid scintillation counting.

  • To measure the incorporation into cellulose, the remaining cells are harvested by centrifugation.

  • The cell pellet is washed and then treated with hot TCA to precipitate macromolecules.

  • The pellet is then washed with ethanol to remove lipids and soluble compounds.

  • The remaining pellet, containing the cell wall material, is resuspended in a suitable buffer.

  • The radioactivity incorporated into the insoluble fraction (cellulose) is measured by liquid scintillation counting.

  • The IC₅₀ for cellulose synthesis inhibition is calculated by plotting the percentage of inhibition of incorporation against the this compound concentration.

Ethyl Methane Sulphonate (EMS) Mutagenesis of Phytophthora infestans

This protocol describes a general procedure for inducing random mutations in P. infestans to select for resistant individuals.

Materials:

  • Phytophthora infestans zoospores or mycelium

  • Ethyl methane sulphonate (EMS) - Caution: EMS is a potent mutagen and carcinogen. Handle with appropriate safety precautions in a fume hood.

  • Phosphate buffer

  • Sodium thiosulfate solution (to inactivate EMS)

  • Rye B agar plates containing a selective concentration of this compound

Procedure:

  • Prepare a suspension of P. infestans zoospores or fragmented mycelium in phosphate buffer.

  • Treat the suspension with a specific concentration of EMS (e.g., 0.1-0.5%) for a defined period (e.g., 1-4 hours) with gentle agitation. The optimal concentration and duration need to be determined empirically by creating a kill curve.

  • Stop the mutagenesis reaction by adding an equal volume of sodium thiosulfate solution and incubating for a short period.

  • Wash the zoospores/mycelium several times with sterile water by centrifugation to remove residual EMS and sodium thiosulfate.

  • Plate the mutagenized population onto Rye B agar plates containing a lethal concentration of this compound.

  • Incubate the plates at 18-20°C and monitor for the growth of resistant colonies.

  • Isolate the putative resistant colonies and subculture them on both selective and non-selective media to confirm the resistance phenotype.

Transformation of Phytophthora infestans with a Mutated PiCesA3 Allele

This protocol is used to confirm that a specific mutation in the PiCesA3 gene is responsible for this compound resistance by introducing the mutated gene into a sensitive wild-type strain.

Materials:

  • Wild-type, this compound-sensitive P. infestans strain

  • A plasmid vector containing the mutated PiCesA3 allele under the control of a suitable promoter and a selectable marker (e.g., hygromycin B resistance gene).

  • Protoplast isolation solution (containing enzymes like cellulase and β-glucanase)

  • Polyethylene glycol (PEG) solution

  • Regeneration medium

  • Selective medium containing hygromycin B and this compound

Procedure:

  • Protoplast Preparation: Grow the wild-type P. infestans strain in liquid medium. Harvest the mycelium and treat it with the protoplast isolation solution to digest the cell walls and release protoplasts.

  • Transformation:

    • Mix the isolated protoplasts with the plasmid DNA containing the mutated PiCesA3 allele.

    • Add the PEG solution to facilitate DNA uptake into the protoplasts.

    • Incubate the mixture on ice.

  • Regeneration and Selection:

    • Plate the transformed protoplasts onto a regeneration medium and incubate to allow for cell wall regeneration.

    • After a period of recovery, overlay the plates with a medium containing the selection agent (hygromycin B) to select for transformants that have successfully incorporated the plasmid.

  • Phenotypic Analysis:

    • Isolate the hygromycin-resistant transformants.

    • Test the sensitivity of the transformants to this compound using the in vitro fungicide sensitivity assay described in section 5.1.

    • Successful transformation with the mutated PiCesA3 allele should confer resistance to this compound in the previously sensitive wild-type strain.

Experimental Workflow for Resistance Confirmation

Resistance_Confirmation_Workflow Start Start: this compound-Resistant and -Sensitive P. infestans Isolates DNA_Extraction 1. DNA Extraction Start->DNA_Extraction PCR_Amplification 2. PCR Amplification of CesA3 Gene DNA_Extraction->PCR_Amplification Sequencing 3. DNA Sequencing PCR_Amplification->Sequencing Identify_Mutation 4. Identify Point Mutation in Resistant Isolate Sequencing->Identify_Mutation Site_Directed_Mutagenesis 5. Site-Directed Mutagenesis of Wild-Type CesA3 Allele in Plasmid Identify_Mutation->Site_Directed_Mutagenesis Transformation 6. Transformation of Sensitive Wild-Type Strain with Mutated Allele Site_Directed_Mutagenesis->Transformation Sensitivity_Assay 7. In Vitro Sensitivity Assay of Transformants to this compound Transformation->Sensitivity_Assay Confirm_Resistance 8. Confirmation of Resistance in Transformants Sensitivity_Assay->Confirm_Resistance

Caption: Workflow for identifying and confirming the genetic basis of this compound resistance.

Conclusion

This compound is a potent and specific inhibitor of cellulose synthesis in oomycetes, making it a valuable tool for the control of devastating plant diseases like late blight and downy mildew. Its single-site mode of action, while contributing to its high efficacy, also makes it prone to the development of resistance through target-site mutations in the CesA3 gene. A thorough understanding of its target pathogens, mechanism of action, and the molecular basis of resistance is crucial for its effective and sustainable use in integrated pest management programs. The experimental protocols detailed in this guide provide a framework for the continued study of this compound and the development of next-generation oomycete-specific fungicides.

References

An In-depth Technical Guide to the Solubility and Stability of Mandipropamid in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the fungicide Mandipropamid in various solvents. The information is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental protocols.

Solubility of this compound

The solubility of an active ingredient is a critical parameter that influences its formulation, bioavailability, and environmental fate. This compound exhibits a wide range of solubilities in different organic solvents and is sparingly soluble in water.

Solubility Data

The solubility of this compound in a selection of organic solvents and water at 25°C is summarized in Table 1. The data indicates that this compound is highly soluble in dichloromethane and acetone, moderately soluble in ethyl acetate and methanol, and has low solubility in toluene, n-octanol, and n-hexane.[1] Its solubility in water is low.[2]

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (g/L)
Dichloromethane400
Acetone300
Ethyl Acetate120
Methanol66
Toluene29
n-Octanol4.8
n-Hexane0.042
Water0.0042
Data sourced from PubChem.[1]
Note: Temperature-dependent solubility data for this compound was not available in the reviewed literature.
Experimental Protocol for Solubility Determination (OECD Guideline 105)

The determination of this compound's solubility in aqueous and organic solvents can be performed following the OECD Guideline 105, "Water Solubility," which can be adapted for organic solvents. The flask method is suitable for this purpose.[3][4][5][6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (analytical standard)

  • Solvent of interest (e.g., water, acetone, methanol)

  • Glass flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing the solvent. The excess solid should be visible to ensure that saturation is reached.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the flasks for a sufficient time to allow the system to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid contamination with undissolved particles, it is recommended to filter the sample through a syringe filter that does not adsorb the analyte.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: The solubility is reported as the mean of at least three replicate determinations, expressed in g/L or mg/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent in a flask B Seal flask and place in constant temperature shaker bath A->B C Agitate until equilibrium is reached B->C D Allow undissolved solid to settle C->D E Centrifuge to separate solid and liquid phases D->E F Withdraw and filter supernatant E->F G Quantify this compound concentration (e.g., HPLC) F->G H Report solubility G->H

Caption: Experimental workflow for determining this compound solubility.

Stability of this compound

The stability of this compound is a key factor in determining its shelf-life in formulations and its persistence in the environment. The primary degradation pathways for pesticides are hydrolysis and photolysis.

Hydrolytic Stability

This compound is generally stable to hydrolysis in aqueous solutions at environmentally relevant pH values.

Studies have shown that this compound is stable to hydrolysis in the pH range of 4 to 9.[1] The hydrolysis half-lives are typically greater than 200 days.[7][8] However, the rate of hydrolysis can be influenced by pH and temperature, with an increase in either leading to a faster degradation rate. For instance, one study reported a decrease in the half-life from 495.1 to 216.6 days with an increase in pH and temperature.[7][8]

Table 2: Hydrolytic Stability of this compound

pH RangeStabilityHalf-life (t½)Conditions
4 - 9Stable> 200 days25°C
Data compiled from multiple sources.[1][7][8]
Note: Detailed kinetic data (rate constants) as a function of temperature were not available in the reviewed literature.

A detailed study of this compound's hydrolytic stability can be conducted following the OECD Guideline 111, "Hydrolysis as a Function of pH".[9][10][11][12]

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous buffered solutions at various pH values and temperatures.

Materials:

  • This compound (analytical or radiolabeled standard)

  • Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)

  • Sterile glass vessels (e.g., ampoules or screw-capped tubes)

  • Constant temperature chambers or water baths

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, LSC for radiolabeled compound)

  • Darkness (to prevent photolysis)

Procedure:

  • Preliminary Test: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess the stability of this compound at different pH values (4, 7, and 9).[9][11] If significant degradation is observed, a more detailed kinetic study is warranted.

  • Definitive Study:

    • Prepare solutions of this compound in sterile buffer solutions at the desired pH values. The concentration should be below the water solubility limit.

    • Dispense the solutions into sterile glass vessels, which are then sealed.

    • Incubate the vessels in the dark at constant temperatures (e.g., 25°C, 40°C, 50°C).

    • At predetermined time intervals, withdraw replicate samples for each pH and temperature combination.

    • Analyze the concentration of the remaining this compound and any major degradation products using a suitable analytical method.

  • Data Analysis:

    • Determine the degradation rate constant (k) for each pH and temperature by plotting the natural logarithm of the concentration versus time.

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

    • The Arrhenius equation can be used to evaluate the temperature dependence of the hydrolysis rate.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare this compound solutions in sterile buffers (pH 4, 7, 9) B Dispense into sterile, sealed glass vessels A->B C Incubate in the dark at constant temperatures B->C D Withdraw samples at predetermined time intervals C->D E Analyze for this compound and degradation products D->E F Determine degradation rate constant (k) E->F G Calculate half-life (t½) F->G H Evaluate temperature dependence (Arrhenius equation) F->H

Caption: Workflow for a hydrolytic stability study of this compound.

Photolytic Stability

Photolysis, or degradation by light, is a more significant degradation pathway for this compound in aqueous environments compared to hydrolysis.

The photolytic degradation of this compound in aqueous solutions can be relatively rapid, with reported half-lives of less than 14 hours, except in acidic conditions (pH 5.05).[7][8] The rate of photolysis can be accelerated by the presence of organic solvents.[7][8]

Table 3: Photolytic Stability of this compound in Aqueous Solution

ConditionHalf-life (t½)
Aqueous solution (pH ≠ 5.05)< 14 hours
Data sourced from a study by Li et al. (2022).[7][8]
Note: Detailed information on the light source, intensity, and quantum yield was not available in the reviewed literature.

To investigate the photolytic stability of this compound, the OECD Guideline 316, "Phototransformation of Chemicals in Water – Direct Photolysis," provides a suitable framework.[13][14][15][16][17]

Objective: To determine the rate of direct photolytic degradation of this compound in water and to identify major photoproducts.

Materials:

  • This compound (analytical or radiolabeled standard)

  • Purified water (e.g., buffered, sterile)

  • Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp with filters)

  • Quartz or borosilicate glass reaction vessels

  • Dark controls

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, LSC)

  • Chemical actinometer to measure light intensity

Procedure:

  • Preparation: Prepare a solution of this compound in purified water at a concentration below its solubility limit.

  • Irradiation: Fill the reaction vessels with the test solution and place them in the photoreactor. Irradiate the samples with a light source of known spectrum and intensity. Maintain a constant temperature throughout the experiment.

  • Dark Controls: Simultaneously, incubate identical samples in the dark at the same temperature to account for any non-photolytic degradation (e.g., hydrolysis).

  • Sampling: At appropriate time intervals, withdraw samples from both the irradiated and dark control vessels.

  • Analysis: Analyze the samples for the concentration of this compound and any significant photoproducts.

  • Data Analysis:

    • Calculate the first-order degradation rate constant and the half-life for the irradiated samples, correcting for any degradation observed in the dark controls.

    • If a radiolabeled compound is used, a mass balance should be performed to account for all radioactivity.

    • The quantum yield, which is a measure of the efficiency of the photochemical process, can be determined by measuring the rate of degradation relative to the rate of light absorption.

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare aqueous solution of this compound B Fill reaction vessels (quartz/borosilicate) A->B C Irradiate samples in photoreactor B->C D Incubate dark controls at same temperature B->D E Withdraw samples at time intervals C->E D->E F Analyze for this compound and photoproducts E->F G Calculate degradation rate and half-life F->G H Determine quantum yield (optional) G->H

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Mandipropamid Residues in Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of mandipropamid residues in various agricultural commodities. The protocols outlined below are based on established and validated analytical techniques, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method for pesticide residue analysis.

Introduction

This compound is a fungicide used to control Oomycete pathogens on a variety of crops.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety.[2][3] Accurate and reliable analytical methods are therefore essential for monitoring this compound residues in crops.[2][3] The following protocols describe the extraction, cleanup, and analysis of this compound residues, with a focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.[4][5][6]

Analytical Workflow Overview

The general workflow for analyzing this compound residues in crop samples involves sample preparation, extraction of the analyte, cleanup of the extract to remove interfering substances, and subsequent analysis by a sensitive detection technique such as LC-MS/MS.

Analytical Workflow Start Sample Collection & Homogenization Extraction Extraction (e.g., QuEChERS) Start->Extraction Homogenized Sample Cleanup Clean-up (e.g., d-SPE) Extraction->Cleanup Crude Extract Analysis LC-MS/MS Analysis Cleanup->Analysis Clean Extract Quantification Data Analysis & Quantification Analysis->Quantification End Report Results Quantification->End

Caption: General workflow for this compound residue analysis in crops.

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[5][6]

Materials:

  • Homogenized crop sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes (containing d-SPE sorbents)

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[7]

    • Add an appropriate internal standard if necessary.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrates).

    • Cap the tube and shake vigorously for 1 minute.[7]

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA and C18 sorbents (and GCB if needed).

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is the final extract ready for LC-MS/MS analysis.

QuEChERS Workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) Sample 1. Homogenized Sample in 50 mL tube Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge1 4. Shake & Centrifuge Add_Salts->Shake_Centrifuge1 Supernatant 5. Transfer Supernatant to d-SPE tube Shake_Centrifuge1->Supernatant Crude Extract Vortex_Centrifuge2 6. Vortex & Centrifuge Supernatant->Vortex_Centrifuge2 Final_Extract 7. Collect Final Extract for Analysis Vortex_Centrifuge2->Final_Extract

Caption: The two-step QuEChERS extraction and cleanup process.

Protocol 2: Analysis by LC-MS/MS

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 2.1 mm x 150 mm, 5 µm)[8]

LC-MS/MS Parameters (Example): [8]

ParameterCondition
LC Column Octadecylsilanized silica gel, 2.1 mm i.d. x 150 mm, 5 µm particle size
Column Temperature 40°C
Mobile Phase Acetonitrile/Formic Acid/Water (500:1:500, v/v/v)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Ions Quantification: m/z 412, Confirmation: m/z 414

Procedure:

  • Calibration: Prepare matrix-matched calibration standards of this compound at concentrations ranging from 0.5 to 250 µg/L.[9]

  • Injection: Inject the final extract from the QuEChERS procedure into the LC-MS/MS system.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for this compound.

  • Quantification: Quantify the this compound concentration in the sample by comparing the peak area to the matrix-matched calibration curve.

LC_MS_MS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Injector Autosampler/Injector Column C18 Column Injector->Column Sample Injection Ion_Source ESI Source Column->Ion_Source Eluent Quad1 Q1 (Precursor Ion Selection) Ion_Source->Quad1 Collision_Cell Q2 (Fragmentation) Quad1->Collision_Cell Quad3 Q3 (Product Ion Selection) Collision_Cell->Quad3 Detector Detector Quad3->Detector Data_System Data Acquisition & Processing Detector->Data_System Signal

Caption: Workflow of this compound analysis using LC-MS/MS.

Quantitative Data Summary

The performance of analytical methods for this compound is evaluated based on several key parameters, including linearity, recovery, and the limit of quantification (LOQ).

Table 1: Method Performance Parameters for this compound Analysis in Various Crops

Crop MatrixAnalytical MethodLinearity (r²)Recovery (%)LOQ (mg/kg)Reference
GrapeHPLC-LC/MS>0.9999.8 ± 1.70.02 - 0.04[1]
TomatoHPLC-LC/MS>0.9989.3 ± 5.30.02 - 0.04[1]
Green PepperHPLC-LC/MS>0.9998.7 ± 2.20.02 - 0.04[1]
Chinese CabbageHPLC-LC/MS>0.9999.7 ± 6.80.02 - 0.04[1]
PotatoHPLC-LC/MS>0.9991.1 ± 3.10.02 - 0.04[1]
PotatoLC-MS/MS>0.9976.4 - 97.10.001[9]
PepperLC-MS/MS>0.9976.4 - 97.10.001[9]
GrapeLC-MS/MS>0.9976.4 - 97.10.001[9]
WatermelonLC-MS/MS>0.9976.4 - 97.10.001[9]
Sesame LeavesHPLC-UVD180.3 - 90.70.01[10]
GrapeHPLC-DAD0.999998 - 1020.01[11]

Method Validation

Validation of the analytical method is crucial to ensure the reliability of the results.[2][3][12] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[12]

  • Accuracy (Recovery): Determined by spiking blank crop samples with a known amount of this compound and calculating the percentage of the analyte recovered. Recoveries are typically expected to be within 70-120%.[12]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should ideally be ≤20%.[13]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[8]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Conclusion

The analytical methods described provide a robust framework for the determination of this compound residues in a variety of crop matrices. The combination of the QuEChERS sample preparation method with LC-MS/MS analysis offers high sensitivity, selectivity, and efficiency, making it well-suited for routine monitoring and regulatory compliance. Proper method validation is essential to ensure the generation of accurate and defensible data.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Mandipropamid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed overview of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mandipropamid, a widely used fungicide. The described method is applicable for the determination of this compound residues in various agricultural commodities. This document includes a summary of chromatographic conditions, a detailed experimental protocol, and a workflow diagram to guide researchers, scientists, and drug development professionals in setting up and executing the analysis.

Introduction

This compound is a mandelamide fungicide effective against Oomycete pathogens in a variety of crops.[1][2] Its widespread use necessitates reliable and sensitive analytical methods to monitor its residue levels in food products and environmental samples to ensure consumer safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection is a common and effective technique for the determination of this compound.[1][3] This note details a robust HPLC-UV method and provides references to MS-based confirmation.

Chemical Information

PropertyValue
Chemical Name 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide
CAS Number 374726-62-2
Molecular Formula C₂₃H₂₂ClNO₄[4]
Molecular Weight 411.88 g/mol [4]
Solubility Soluble in solvents like acetone, dichloromethane, and methanol.[5]

HPLC Method Parameters

The following table summarizes the key parameters for two different HPLC methods for the analysis of this compound.

ParameterMethod 1 (HPLC-UV)Method 2 (LC-MS)
Instrument Agilent Model 1100 HPLC or equivalentLiquid chromatograph-mass spectrometer (LC-MS)
Column YMC-PACK ODS AM (150 mm x 4.6 mm, 3 µm)[6]C18 column
Mobile Phase Acetonitrile / Methanol[7]Acetonitrile/formic acid/water (500:1:500, v/v/v)[8]
Flow Rate Not SpecifiedNot Specified
Injection Volume Not Specified10 µL[8]
Detection UV at 220 nm[6]MS (Quantification ion: m/z 412)[8]
Retention Time Approximately 9.6 minutes[6]Not Specified
LOD 0.003 mg/kg[9]Not Specified
LOQ 0.01 mg/kg[9]0.01 mg/kg[1]
**Linearity (R²) **1[9]Not Specified
Recovery 80.3-90.7%[9]87.4–101.6%[3]

Experimental Protocol: HPLC-UV Method

This protocol describes the analysis of this compound in agricultural samples.

1. Reagents and Materials

  • This compound reference standard (≥98% purity)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium chloride

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.01 µg/mL to 5.0 µg/mL.

3. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common technique for pesticide residue analysis in food.[2]

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Solution:

    • Filter the supernatant through a 0.45 µm syringe filter.

    • The filtrate is now ready for HPLC analysis.

4. HPLC System Setup and Operation

  • Set up the HPLC system according to the parameters in "Method 1" of the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Extraction with Acetonitrile and QuEChERS salts Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.45 µm) Centrifugation2->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration Calibration Curve Calibration->Quantification Result Final Result (mg/kg) Quantification->Result

Caption: General workflow for this compound analysis by HPLC.

Conclusion

The HPLC method described in this application note is a reliable and sensitive approach for the determination of this compound in various matrices. The provided protocol, when followed carefully, can yield accurate and reproducible results. For confirmation of residue identity, coupling the HPLC system to a mass spectrometer is recommended. This method is suitable for routine monitoring and research applications.

References

Application Notes and Protocols: Unraveling Mandipropamid's Journey in Plants Using 14C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting uptake and translocation studies of the fungicide mandipropamid using its 14C-labelled form. These guidelines are designed to assist in the precise tracking and quantification of this compound distribution within plant tissues, offering critical insights into its bioavailability, mobility, and persistence.

Introduction to this compound and Radiolabeling

This compound is a highly effective fungicide belonging to the mandelamide class, renowned for its targeted action against Oomycete pathogens such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1][2] Its primary mode of action is the inhibition of cellulose synthesis in the fungal cell wall, a mechanism that is highly specific to these pathogens.[2][3] Understanding the uptake and translocation of this compound within the host plant is paramount for optimizing its application, ensuring comprehensive disease control, and assessing potential residues. The use of 14C-labelled this compound provides a sensitive and quantitative method to trace its movement and accumulation in various plant organs.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the uptake and translocation of this compound in different plant species.

Table 1: Distribution of this compound in Citrus Plants Following Soil Application

Plant TissueConcentration Range (μg/g fresh weight)Time After Application
Roots4.9 - 18.11 - 4 weeks
Stems0.18 - 0.321 - 4 weeks
Leaves0.03 - 0.221 - 4 weeks

Data sourced from a study on 6- to 7-month-old citrus plants. Concentrations were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and provide an indication of the limited acropetal (upward) translocation from the roots.[4][5][6][7]

Table 2: Incorporation of [14C]this compound in Phytophthora infestans

Treatment Concentration (nM)% of Applied Radioactivity in Supernatant% of Applied Radioactivity Removed by Water Wash% of Applied Radioactivity Incorporated into Cells
17>96.6%2.44% - 2.54%<1%
34>96.6%2.44% - 2.54%<1%
68>96.6%2.44% - 2.54%<1%

This data demonstrates that this compound primarily acts on the cell wall and does not significantly enter the fungal cell.[8]

Experimental Protocols

This section details the methodologies for conducting uptake and translocation studies of 14C-labelled this compound in plants.

Protocol 1: Root Uptake and Acropetal Translocation Study in Potted Plants

Objective: To quantify the uptake of 14C-mandipropamid from a soil or hydroponic medium by plant roots and its subsequent translocation to aerial parts (stem and leaves).

Materials:

  • 14C-labelled this compound (chlorophenyl-U-14C or other specified label position)

  • Test plants (e.g., young tomato, citrus, or grapevines) in pots with a suitable growth medium or in a hydroponic setup.

  • Scintillation vials and scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Sample oxidizer

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Homogenizer

  • Centrifuge

  • Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

  • Plant Cultivation: Grow healthy, uniform plants to a desired growth stage (e.g., 4-6 true leaves).

  • Application of 14C-Mandipropamid:

    • Soil Application: Prepare a solution of 14C-mandipropamid of known specific activity. Apply a precise volume to the soil surface of each pot, ensuring even distribution.

    • Hydroponic Application: Add the 14C-mandipropamid solution to the hydroponic nutrient solution to achieve the target concentration.

  • Incubation: Maintain the plants under controlled environmental conditions (temperature, light, humidity) for the duration of the experiment.

  • Harvesting: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days after application), harvest the plants.

  • Sample Preparation:

    • Carefully separate the plant into roots, stem, and leaves.

    • Gently wash the roots with water to remove any adhering soil or nutrient solution.

    • Record the fresh weight of each tissue sample.

    • Homogenize each plant part separately.

  • Extraction and Quantification:

    • Direct Combustion: A subsample of the homogenized tissue can be directly combusted in a sample oxidizer. The resulting 14CO2 is trapped in a scintillation cocktail and counted using an LSC. This method quantifies the total radioactive residue.

    • Solvent Extraction: Extract the homogenized tissue with a suitable solvent (e.g., acetonitrile). An aliquot of the extract is then mixed with a scintillation cocktail and counted using an LSC.

  • Data Analysis: Calculate the amount of 14C-mandipropamid in each plant part (expressed as µg/g fresh weight or % of applied dose).

Protocol 2: Foliar Application and Translaminar/Systemic Movement Study

Objective: To assess the absorption of 14C-mandipropamid after foliar application and its movement within the treated leaf (translaminar) and to other parts of the plant (systemic).

Materials:

  • Same as Protocol 1, with the addition of a microsyringe or sprayer for application.

  • Cellulose acetate or a similar substance for surface residue removal.

Procedure:

  • Plant Cultivation: Grow plants as described in Protocol 1.

  • Application of 14C-Mandipropamid:

    • Select a specific leaf for treatment.

    • Using a microsyringe, apply a known volume and concentration of 14C-mandipropamid solution as discrete droplets onto the adaxial (upper) leaf surface. Alternatively, a fine sprayer can be used to cover a defined area.

  • Incubation: Maintain plants under controlled conditions.

  • Harvesting and Sample Preparation:

    • At specified time points, excise the treated leaf.

    • Surface Residue Removal: Wash the treated leaf surface with a solvent (e.g., acetone:water mixture) or use a cellulose acetate stripping technique to determine the amount of unabsorbed 14C-mandipropamid.

    • Separate the treated leaf into the treated area and untreated areas.

    • Harvest other plant parts (e.g., untreated leaves, stem, roots) separately.

    • Process each sample as described in Protocol 1 (homogenization, weighing).

  • Quantification and Data Analysis:

    • Quantify the radioactivity in the surface wash, the treated leaf tissue, untreated parts of the treated leaf, and other plant organs using LSC.

    • Calculate the percentage of applied radioactivity that was absorbed, remained on the surface, and was translocated to other plant parts.

Visualizations

The following diagrams illustrate the experimental workflow and the translocation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_app Application cluster_harvest Harvest & Separation cluster_analysis Analysis plant Test Plants soil_app Soil Drench plant->soil_app foliar_app Foliar Spray plant->foliar_app c14_mandi 14C-Mandipropamid Solution c14_mandi->soil_app c14_mandi->foliar_app harvest Harvest at Time Points soil_app->harvest foliar_app->harvest separate Separate into Roots, Stem, and Leaves harvest->separate homogenize Homogenize Tissues separate->homogenize quantify Quantify Radioactivity (LSC/Oxidizer) homogenize->quantify data Data Analysis quantify->data translocation_pathway cluster_plant Plant System cluster_application Application Site Leaves Leaves Stem Stem Leaves->Stem Limited Basipetal (Phloem) Stem->Leaves Acropetal (Xylem) Roots Roots Roots->Stem Acropetal (Xylem) Soil Soil Application Soil->Roots Uptake Foliage Foliar Application Foliage->Leaves Absorption & Translaminar

References

Preparation of Mandipropamid Analytical Standards for Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This document provides a comprehensive guide for the preparation of Mandipropamid analytical standards, intended for researchers, scientists, and professionals in drug development and agrochemical research. It includes detailed protocols for the preparation of stock and working standard solutions, alongside essential data on the physicochemical properties of this compound. Furthermore, this note outlines the established mode of action of this compound and presents a visual workflow for standard preparation to ensure accuracy and reproducibility in experimental settings.

Introduction

This compound is a highly effective fungicide belonging to the mandelamide class of carboxylic acid amides (CAAs).[1][2] It is specifically active against Oomycete pathogens, such as Phytophthora infestans (late blight) and downy mildews, which are significant threats to various crops.[1][2] The mode of action of this compound involves the inhibition of cellulose biosynthesis in the cell walls of these pathogens, a mechanism that is highly specific and effective.[1][2][3] Accurate and reliable analytical standards are paramount for the quantitative analysis of this compound residues in environmental samples, treated crops, and for in-vitro and in-vivo research studies. This application note details the necessary procedures to prepare such standards.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for the correct preparation and storage of its analytical standards.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide
CAS Number 374726-62-2[4]
Molecular Formula C₂₃H₂₂ClNO₄[4]
Molecular Weight 411.88 g/mol [4]
Appearance Light beige powder
Melting Point 96.4-97.3 °C
Vapor Pressure <9.4 x 10⁻⁴ mPa (25-50 °C)
Water Solubility 4.2 mg/L (at 25 °C)
LogP (Kow) 3.2

Table 2: Solubility of this compound in Organic Solvents at 25 °C

SolventSolubility (g/L)Reference
Dichloromethane400
Acetone300
Ethyl Acetate120
Methanol66
Toluene29
n-Octanol4.8
n-Hexane0.042

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Ultrasonic bath

Preparation of Stock Standard Solution (1000 µg/mL)
  • Accurately weigh approximately 10.2 mg of this compound analytical standard (adjusting for purity) into a clean, dry 10 mL volumetric flask using an analytical balance.

  • Record the exact weight.

  • Add approximately 7 mL of acetonitrile to the volumetric flask.

  • Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 10 mL mark with acetonitrile.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This solution is the 1000 µg/mL primary stock standard.

  • Transfer the solution to an amber glass vial and store at -10 to -25°C.[4][5]

Preparation of Intermediate Standard Solution (100 µg/mL)
  • Allow the primary stock standard solution to equilibrate to room temperature.

  • Pipette 1.0 mL of the 1000 µg/mL primary stock standard into a 10 mL volumetric flask.

  • Dilute to the mark with acetonitrile.

  • Cap and invert the flask several times to mix thoroughly.

  • This is the 100 µg/mL intermediate standard solution.

  • Store under the same conditions as the primary stock solution.

Preparation of Working Standard Solutions for HPLC/LC-MS

Working standards for constructing calibration curves should be prepared fresh daily by diluting the intermediate or primary stock solutions. The final solvent composition of the working standards should be as close as possible to the mobile phase used in the analytical method to avoid peak distortion.

Example for a calibration range of 0.005 to 0.1 µg/mL:

  • Prepare a series of volumetric flasks (e.g., 10 mL).

  • Perform serial dilutions from the 100 µg/mL intermediate standard solution using a suitable solvent mixture. For LC-MS analysis, a common diluent is a mixture of acetonitrile, water, and formic acid (e.g., 500:500:1, v/v/v).[6]

  • Refer to Table 3 for an example dilution scheme.

Table 3: Example Dilution Scheme for Working Standards

Target Concentration (µg/mL)Volume of 100 µg/mL Standard (µL)Final Volume (mL)
0.11010
0.05510
0.0252.510
0.01110
0.0050.510

Visualization of Protocols and Mode of Action

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound analytical standards.

G Workflow for Preparation of this compound Analytical Standards cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation weigh Weigh this compound Standard dissolve Dissolve in Acetonitrile weigh->dissolve volume Adjust to Final Volume dissolve->volume store_stock Store at -10 to -25°C volume->store_stock dilute Serial Dilution of Stock store_stock->dilute Use for Dilution mix Mix Thoroughly dilute->mix analyze Use for Analysis (HPLC/LC-MS) mix->analyze

Caption: Preparation of this compound analytical standards.

Signaling Pathway: Mode of Action of this compound

This compound acts by inhibiting cellulose synthase, a key enzyme in the biosynthesis of the oomycete cell wall. This disruption leads to the swelling and eventual lysis of the pathogen's cells.

G Mode of Action of this compound This compound This compound cellulose_synthase Cellulose Synthase (PiCesA3) This compound->cellulose_synthase Targets inhibition Inhibition cellulose_synthesis Cellulose Biosynthesis cellulose_synthase->cellulose_synthesis Catalyzes cell_lysis Cell Swelling & Lysis cellulose_synthase->cell_lysis Disruption leads to inhibition->cellulose_synthase cell_wall Oomycete Cell Wall cellulose_synthesis->cell_wall Forms

Caption: Inhibition of cellulose synthesis by this compound.

Stability and Storage

This compound is stable under normal storage conditions.[7] Stock and intermediate solutions prepared in acetonitrile should be stored in amber vials at -10 to -25°C to minimize degradation.[4][5] It is recommended to prepare fresh working standards daily for optimal accuracy. This compound is stable to hydrolysis at pH 4-9.

Conclusion

The protocols detailed in this application note provide a reliable framework for the preparation of this compound analytical standards. Adherence to these procedures will ensure the generation of accurate and reproducible data in research and analytical applications. Proper handling and storage of the standards are critical for maintaining their integrity over time.

References

Troubleshooting & Optimization

Technical Support Center: Mandipropamid Resistance in Oomycetes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Mandipropamid resistance in oomycete populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound is a Carboxylic Acid Amide (CAA) fungicide that targets the biosynthesis of the cell wall in oomycetes.[1][2] Specifically, it inhibits the activity of a cellulose synthase-like protein, CesA3, which is crucial for cellulose production.[1][3] This disruption of cell wall synthesis leads to characteristic swelling of germ tube tips and ultimately inhibits pathogen growth.[1][2] Studies using radiolabeled this compound indicate that it acts on the cell wall and does not enter the cell.[2]

Q2: My oomycete isolates are showing reduced sensitivity to this compound. What is the most likely resistance mechanism?

The most commonly reported mechanism of resistance to this compound is a target-site modification resulting from point mutations in the CesA3 gene.[4][5] These mutations alter the amino acid sequence of the cellulose synthase protein, reducing its affinity for this compound. The most frequently identified mutation is at codon 1105, leading to an amino acid substitution from glycine (G) to serine (S) (G1105S), valine (V) (G1105V), or alanine (A) (G1105A).[4][5][6]

Q3: Is this compound resistance inherited in a dominant or recessive manner?

The inheritance of this compound resistance can vary depending on the oomycete species and the specific mutation. In Plasmopara viticola, the G1105S mutation is inherited as a recessive trait, meaning the mutation must be present in both alleles (homozygous state) to confer the resistance phenotype.[4][5] However, in Phytophthora capsici, mutations in the CesA3 gene have been shown to be semidominant.[6]

Q4: If an isolate is resistant to this compound, will it also be resistant to other CAA fungicides?

Yes, cross-resistance among CAA fungicides is a well-documented phenomenon.[1][7] Isolates with target-site mutations in the CesA3 gene that confer resistance to this compound typically show reduced sensitivity to other CAA fungicides like dimethomorph, iprovalicarb, and benthiavalicarb.[7][8] This suggests a shared mechanism of inhibitory activity among these compounds.[1]

Q5: What are the typical morphological effects of this compound on a sensitive oomycete isolate?

When sensitive oomycete isolates, such as Phytophthora infestans, are exposed to this compound, their germinating cysts exhibit distinct morphological changes. The most prominent symptom is the formation of swollen tips on the germ tubes, which is a hallmark of cell wall synthesis inhibitors.[1] This effect is often reversible; if the fungicide is washed away, normal growth can resume from the swollen tips.[1]

Troubleshooting Guide

Problem 1: Inconsistent results in fungicide sensitivity bioassays.

  • Possible Cause: Variability in inoculum viability or density.

  • Solution: Standardize your inoculum preparation. For P. infestans, use freshly produced sporangia and adjust the suspension to a consistent concentration (e.g., 5x10⁴ sporangia/mL) before inducing zoospore release.[9] Ensure uniform chilling periods to get consistent zoospore motility.

  • Possible Cause: Age and condition of plant material (for leaf disc assays).

  • Solution: Use young, fully expanded leaves from healthy, untreated plants of a susceptible cultivar. Inconsistent leaf age or health can affect oomycete growth and lead to variable results.

  • Possible Cause: Improper fungicide concentration series.

  • Solution: Prepare fresh serial dilutions of this compound from a stock solution for each experiment. Use a logarithmic concentration series that brackets the expected EC50 values for both sensitive and resistant isolates.

Problem 2: PCR-based detection of the G1105S mutation is failing or giving ambiguous results.

  • Possible Cause: Poor DNA quality.

  • Solution: Ensure your DNA extraction protocol yields high-quality DNA, free from PCR inhibitors common in plant and fungal tissues. Consider using a cleanup kit if inhibition is suspected.

  • Possible Cause: Non-optimal PCR or restriction digest conditions.

  • Solution: Optimize the annealing temperature for your PCR primers. For PCR-RFLP, ensure you are using the correct restriction enzyme and incubating for the recommended time and temperature to achieve complete digestion. Verify enzyme activity with a control plasmid.

  • Possible Cause: Isolate contains a mixed population of sensitive and resistant genotypes.

  • Solution: If you are analyzing a field isolate, it may contain a mixture of genotypes. This can result in observing both sensitive and resistant bands in a PCR-RFLP assay.[10] To obtain a pure genotype, single-spore isolation is recommended.

Problem 3: No correlation between genotype (presence of CesA3 mutation) and phenotype (resistance in bioassay).

  • Possible Cause: Resistance is recessive, and the isolate is heterozygous.

  • Solution: In species like P. viticola, a heterozygous isolate (carrying one sensitive and one resistant allele) will appear sensitive in a bioassay.[5] Sequencing or PCR-RFLP can reveal the heterozygous state.

  • Possible Cause: Other resistance mechanisms may be present.

  • Solution: While target-site mutation is the primary mechanism, other factors like increased expression of efflux pumps or target gene overexpression could play a role, though this is less documented for this compound.[11][12] Consider performing gene expression analysis (e.g., qPCR) on the CesA3 gene and ABC transporters.

  • Possible Cause: Issues with the bioassay are masking the resistance.

  • Solution: Re-evaluate your bioassay protocol. Ensure the highest concentration of this compound used is sufficient to inhibit sensitive isolates and differentiate resistant ones. Refer to published EC50 values for guidance (see tables below).

Data Presentation

Table 1: this compound Sensitivity in Plasmopara viticola Field Populations

Mutation ProfileGenotypeEC50 (mg/L) RangeReference
SensitiveHomozygous Sensitive (G/G)< 1[10]
MixedHeterozygous (G/S)< 1 to > 300[10]
ResistantHomozygous Resistant (S/S)200.28 to > 300[10]

Table 2: this compound Sensitivity (EC50) in Phytophthora infestans Isolates

Isolate TypeGenotypeEC50 (µg/mL) RangeReference
Baseline Sensitive (Pre-commercial use)Wild Type0.02 - 2.98[13]
Sensitive (European field isolates)Wild TypeNot specified[13]
Lab Mutant (Tmut3)PiCesA3 mutationUnaffected by high concentrations[1]
Lab Mutant (Tmut7)PiCesA3 mutationReduced growth at high concentrations[1]
Sensitive (Published reference)Wild Type0.01 - 0.03[14]
Resistant (EU43 Genotype)PiCesA3 mutationSignificantly higher than sensitive isolates[14][15]

Experimental Protocols

Protocol 1: Leaf Disc Bioassay for this compound Sensitivity

This protocol is adapted from methods used for Plasmopara viticola.[10][16]

  • Preparation of Fungicide Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO) and store it at -20°C.

    • On the day of the experiment, prepare a series of working concentrations (e.g., 0, 0.02, 0.2, 2, 20, 200 µg/mL) by diluting the stock solution in sterile deionized water.[16]

  • Plant Material and Inoculum:

    • Excise leaf discs (e.g., 1-2 cm diameter) from young, healthy grapevine leaves.

    • Wash the discs with sterile water and place them abaxial (lower) side up in petri dishes containing moist filter paper.

    • Prepare a sporangial suspension from a freshly sporulating lesion and adjust the concentration to 1x10⁵ sporangia/mL in cold, sterile water.

  • Inoculation and Incubation:

    • Apply a small droplet (e.g., 20 µL) of the appropriate this compound working solution to each leaf disc.

    • After the droplets have dried, apply a 20 µL droplet of the sporangial suspension onto the treated area.

    • Seal the petri dishes and incubate at room temperature (~23°C) with a photoperiod (e.g., 13 hours light / 11 hours dark).[16]

  • Data Collection and Analysis:

    • After 6-7 days, assess the level of sporulation on each disc, often expressed as a percentage of the area covered by sporangia compared to the untreated control.[16]

    • Plot the percentage of inhibition against the log10 of the fungicide concentration.

    • Calculate the EC50 value (the concentration that inhibits pathogen development by 50%) using a suitable statistical software package with dose-response curve fitting.[16][17]

Protocol 2: PCR-RFLP for Detection of the G1105S Mutation in P. viticola

This protocol allows for the molecular detection of the single nucleotide polymorphism (SNP) in the PvCesA3 gene that confers resistance.[7][10]

  • DNA Extraction:

    • Extract total genomic DNA from oomycete mycelium or infected leaf tissue using a standard CTAB method or a commercial DNA extraction kit.

  • PCR Amplification:

    • Amplify a fragment of the PvCesA3 gene containing the codon 1105 using specific primers. (Note: Primer sequences must be obtained from relevant literature, such as Blum et al., 2010).

    • Set up a standard PCR reaction containing DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Use a thermal cycler with an optimized program (e.g., initial denaturation at 94°C, followed by 35 cycles of 94°C, 55-60°C annealing, and 72°C extension, with a final extension at 72°C).

  • Restriction Digest:

    • Digest the PCR product with the appropriate restriction enzyme according to the manufacturer's instructions.

  • Gel Electrophoresis:

    • Separate the digested DNA fragments on a 2-3% agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • Visualize the bands under UV light. The banding pattern will indicate the genotype:

      • Sensitive (G/G): One larger, undigested band.

      • Resistant (S/S): Two smaller, digested bands.

      • Heterozygous (G/S): Three bands (one undigested, two digested).

Visualizations

cluster_0 Sensitive Oomycete cluster_1 Resistant Oomycete This compound This compound CesA3_S Cellulose Synthase 3 (CesA3 - Wild Type) This compound->CesA3_S Binds & Inhibits Cellulose Cellulose Synthesis This compound->Cellulose BLOCKS CesA3_S->Cellulose CellWall Functional Cell Wall Cellulose->CellWall Growth Normal Growth CellWall->Growth Mandipropamid_R This compound CesA3_R Cellulose Synthase 3 (CesA3 - G1105S Mutant) Mandipropamid_R->CesA3_R Binding Reduced Cellulose_R Cellulose Synthesis CesA3_R->Cellulose_R CellWall_R Functional Cell Wall Cellulose_R->CellWall_R Growth_R Uninhibited Growth CellWall_R->Growth_R

Caption: Mechanism of this compound action and resistance.

Start Field isolate shows reduced fungicide efficacy Isolate 1. Single Spore Isolation Start->Isolate Bioassay 2. Leaf Disc Bioassay (Determine EC50) Isolate->Bioassay DNA_Ext 3. Genomic DNA Extraction Isolate->DNA_Ext Correlate 7. Correlate Genotype with Phenotype Bioassay->Correlate PCR 4. PCR Amplification of CesA3 gene DNA_Ext->PCR Sequencing 5a. Sanger Sequencing PCR->Sequencing RFLP 5b. PCR-RFLP Analysis PCR->RFLP Geno 6. Determine Genotype (e.g., G/G, G/S, S/S) Sequencing->Geno RFLP->Geno Geno->Correlate

Caption: Experimental workflow for resistance characterization.

Phenotype Phenotype Genotype Genotype (PvCesA3) Sensitive Sensitive GG Homozygous Wild Type (G1105/G1105) Sensitive->GG GS Heterozygous (G1105/S1105) Sensitive->GS Wild-type allele is dominant Resistant Resistant (Recessive Trait) SS Homozygous Mutant (S1105/S1105) Resistant->SS

Caption: Genotype-phenotype relationship in P. viticola.

References

Technical Support Center: Mandipropamid Formulation & Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the formulation and stability of mandipropamid.

Troubleshooting Guides

This section offers solutions to specific problems that may be encountered during experimental work with this compound formulations, particularly suspension concentrates (SC).

Issue 1: Phase Separation or Sedimentation in Suspension Concentrate (SC) Formulation

  • Question: My this compound SC formulation is showing signs of separation with a clear liquid layer forming on top and a dense sediment at the bottom after storage. What could be the cause and how can I fix it?

  • Answer: This is a common issue in suspension concentrates known as sedimentation. It occurs when the dispersed solid particles of this compound settle out of the liquid phase. The primary causes are inadequate suspension systems, particle size changes, or improper storage conditions.

    • Troubleshooting Steps:

      • Particle Size Analysis: Verify the particle size distribution of the this compound active ingredient. An increase in particle size, a phenomenon known as Ostwald ripening or crystal growth, can accelerate settling.[1]

      • Rheology Modifier Optimization: The viscosity of your formulation may be too low to keep the particles suspended.[1] Consider increasing the concentration of the rheology modifier (e.g., xanthan gum) to build a stronger suspension network.[2][3] Be mindful that temperature can affect viscosity; a formulation might be stable at room temperature but not at elevated temperatures where viscosity decreases.[2]

      • Dispersant and Wetting Agent Check: Ensure you are using an adequate concentration of a suitable dispersing agent. The dispersant prevents particles from agglomerating, which would lead to faster settling.[2][4] A wetting agent is also crucial to ensure the solid particles are properly dispersed in the aqueous phase during milling and formulation.[1]

      • Storage Conditions: Store the formulation within the recommended temperature range. Elevated temperatures can decrease viscosity and promote crystal growth, while freeze-thaw cycles can break the emulsion and cause irreversible sedimentation.[2]

Issue 2: Increased Viscosity or Poor Flowability of the Formulation

  • Question: My this compound SC formulation has become too thick to pour or handle easily. What causes this increase in viscosity?

  • Answer: An undesirable increase in viscosity can be due to several factors, including flocculation of the active ingredient particles, issues with the suspending agent, or interactions between formulation components.

    • Troubleshooting Steps:

      • Evaluate Dispersant System: Inadequate or inappropriate dispersing agents can lead to flocculation, where particles stick together, forming a network that increases viscosity.[2] This can be exacerbated if wetting agents are depleted by other components like clays or silicas.[2]

      • Check for Microbial Contamination: Some thickening agents, like xanthan gum, can be degraded by microbial growth, which can sometimes lead to changes in viscosity or other formulation properties. The inclusion of a preservative is standard practice.[3][4]

      • Re-evaluate Milling Process: Over-milling can sometimes lead to an excessive surface area of particles, which may demand more wetting agent than is present, leading to high viscosity.[1]

Issue 3: Crystal Growth Observed in the Formulation

  • Question: I have observed the formation of larger crystals in my this compound formulation over time. Why is this happening and how can it be prevented?

  • Answer: Crystal growth is a significant stability challenge, particularly for active ingredients that have some minor solubility in the continuous phase of the suspension concentrate.[1]

    • Troubleshooting Steps:

      • Solubility Assessment: Although this compound has low water solubility, temperature fluctuations during storage can cause small amounts to dissolve and then recrystallize onto larger particles.[3]

      • Inhibitor Addition: Consider the inclusion of a crystal growth inhibitor in your formulation. These are typically polymers that adsorb to the surface of the active ingredient particles and prevent further growth.

      • Optimize Milling: A narrow particle size distribution with fewer very fine particles can sometimes reduce the driving force for Ostwald ripening.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathway for this compound in aqueous environments is photolysis, with a half-life of approximately 34 hours under continuous irradiation.[5][6] Hydrolysis is a much slower degradation process, with half-lives exceeding 200 days in aquatic solutions.[6][7] this compound is generally stable to hydrolysis in a pH range of 4 to 9.[8] In soil, it undergoes aerobic metabolism, leading to the formation of several minor degradates and eventual mineralization to CO2.[5]

Q2: How does pH affect the stability of this compound?

A2: this compound is stable to hydrolysis in sterile buffer solutions across a pH range of 4 to 9.[5][8] However, in general for many pesticides, highly alkaline conditions (pH > 8) can increase the rate of hydrolysis.[9][10] While this compound itself is relatively stable, the stability of the overall formulation and other active ingredients in a tank mix can be significantly affected by the pH of the water used for dilution.[10] It is good practice to maintain the pH of spray solutions in a slightly acidic to neutral range (pH 5-7).[10]

Q3: What analytical methods are recommended for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and effective method for quantifying this compound.[11] For higher sensitivity and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is used.[8][12] These techniques are essential for separating and quantifying the active ingredient from its potential degradation products during stability studies.[13]

Q4: My this compound formulation is showing reduced efficacy in bioassays. Could this be a stability issue?

A4: Yes, a loss of efficacy is a strong indicator of a stability problem. This could be due to chemical degradation of the this compound active ingredient or physical instability of the formulation. If the formulation has sedimented, the concentration of the active ingredient in the portion used for the assay will be lower than expected.[4] It is recommended to perform a chemical analysis to quantify the amount of active this compound and to visually inspect the formulation for any signs of physical instability.

Q5: Are there any known incompatibilities with common excipients for this compound?

A5: While specific incompatibilities are highly dependent on the full formulation, general principles for suspension concentrates apply. For instance, the choice of viscosity modifier can be critical. Xanthan gum, a common choice, can be incompatible with high electrolyte solutions (like fertilizers), which can cause it to agglomerate and destroy the suspension.[2] It is crucial to conduct compatibility studies with all excipients under consideration.

Data Presentation

Table 1: this compound Stability Data Summary

ParameterConditionResultReference
Hydrolytic Stability pH 4, 5, 7, 9 (25 °C)Stable for 32 days, no degradation observed. Half-life > 200 days.[5][6][7]
pH 4, 5, 7, 9 (50 °C)Stable for 7 days, no degradation observed.[5]
Photolytic Stability Continuous irradiation (pH 7, 25 °C)Half-life (DT50) of 34 hours.[5]
Aqueous solutionPhotolysis is the main degradation pathway, with half-lives < 14 hours.[6]
Soil Metabolism Aerobic, sandy loam soil (25 °C)Half-life of 32 days.[5]
Storage Stability Various crops (-20 °C)Stable for 12 months in most tested commodities.[14]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for this compound Quantification

This protocol provides a general method for the quantification of this compound. It should be optimized and validated for your specific formulation matrix.

  • Standard Preparation:

    • Prepare a stock solution of analytical grade this compound in acetonitrile (e.g., 1000 µg/mL).

    • Create a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation containing a known amount of this compound.

    • Disperse the sample in a volumetric flask with acetonitrile.

    • Sonicate for 15 minutes to ensure complete extraction.

    • Dilute to volume with acetonitrile.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 230 nm.

    • Column Temperature: 30 °C.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

cluster_formulation Formulation Development Workflow A Define Formulation Goals (e.g., SC, 250 g/L) B Select Excipients (Wetting Agent, Dispersant, Rheology Modifier) A->B C Pre-mix & Wet Milling of this compound B->C D Formulation Homogenization C->D E Characterization (Particle Size, Viscosity) D->E F Accelerated Stability Study (e.g., 54°C for 14 days) E->F G Physical & Chemical Analysis F->G H Optimization Loop G->H Results meet spec? H->B No I Final Formulation H->I Yes

Caption: Workflow for developing a stable this compound formulation.

This compound This compound Photolysis Photolysis (UV Light) This compound->Photolysis Major Pathway (Aqueous) Hydrolysis Hydrolysis (pH, Temp) This compound->Hydrolysis Minor Pathway (Slow) Metabolism Aerobic Soil Metabolism This compound->Metabolism Major Pathway (Soil) Degradates Multiple Minor Degradation Products Photolysis->Degradates CGA380778 CGA-380778 Metabolism->CGA380778 CO2 Mineralization (CO2) Metabolism->CO2 StartNode Instability Observed (e.g., Sedimentation) CheckViscosity Is formulation viscosity within specification? StartNode->CheckViscosity CheckParticles Is particle size distribution within specification? CheckViscosity->CheckParticles Yes ActionViscosity Adjust Rheology Modifier (e.g., increase xanthan gum) CheckViscosity->ActionViscosity No CheckDispersant Is dispersant system adequate? CheckParticles->CheckDispersant Yes ActionParticles Investigate Crystal Growth / Ostwald Ripening CheckParticles->ActionParticles No ActionDispersant Optimize Wetting/ Dispersing Agents CheckDispersant->ActionDispersant No EndNode Formulation Stabilized CheckDispersant->EndNode Yes ActionViscosity->EndNode ActionParticles->EndNode ActionDispersant->EndNode

References

Technical Support Center: Optimizing Mandipropamid Spray Droplet Size for Enhanced Leaf Coverage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize mandipropamid spray droplet size for superior leaf coverage in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the application of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Troubleshooting Steps
Poor Leaf Coverage (Uneven Distribution) Incorrect Nozzle Type: Using a nozzle that produces a coarse droplet spectrum.Select nozzles that produce a "Fine" to "Medium" droplet size classification (Volume Median Diameter [VMD] of 145-325 microns) for fungicide applications.[1]
Incorrect Spray Pressure: Operating pressure is too low or too high for the selected nozzle.Consult nozzle manufacturer charts to determine the optimal pressure range for achieving the desired droplet size.[2]
Inappropriate Spray Volume: Insufficient carrier volume to adequately cover the target foliage.Increase the water volume per hectare to ensure thorough coverage, especially in dense canopies.
Incorrect Boom Height: Boom is positioned too high or too low relative to the plant canopy.Adjust the boom height to ensure proper spray pattern overlap according to the nozzle manufacturer's recommendations.
High Travel Speed: Moving the sprayer too quickly can lead to inadequate deposition.Reduce the travel speed of the sprayer to allow for better droplet deposition onto leaf surfaces.
Excessive Spray Drift Small Droplet Size: Using nozzles that produce "Very Fine" or "Fine" droplets, which are highly susceptible to wind.Select nozzles that produce a "Medium" droplet size to balance coverage with drift reduction. Consider air-induction nozzles which can produce larger, drift-resistant droplets.[3][4]
High Spray Pressure: Excessive pressure can increase the proportion of fine, drift-prone droplets.Reduce the spray pressure to the lower end of the recommended range for the selected nozzle.
Environmental Conditions: Spraying in high wind speeds.Avoid spraying when wind speeds exceed 10-15 km/h. Monitor weather conditions closely.
Droplet Bounce or Runoff Large Droplet Size: Coarse droplets have a higher tendency to bounce or roll off waxy leaf surfaces.[3]Optimize for a "Medium" droplet size. Finer droplets tend to adhere better to leaf surfaces.
High Surface Tension of Spray Solution: Lack of a suitable adjuvant to reduce surface tension.Incorporate a non-ionic surfactant or other appropriate adjuvant to improve droplet spreading and retention on the leaf.[5][6]
Hydrophobic Leaf Surface: The waxy cuticle of the target plant repels water-based sprays.The use of adjuvants can help overcome the hydrophobicity of the leaf surface, leading to better adhesion and spreading.[5]
Inconsistent Efficacy Despite Good Coverage Inadequate Droplet Density: While coverage percentage may be high, the number of droplets per unit area could be insufficient.For contact fungicides, a higher droplet density (droplets/cm²) is often crucial for efficacy. This can be achieved with finer droplets and adequate spray volume.
Translaminar Movement: this compound exhibits translaminar activity, moving from the upper to the lower leaf surface.[7] Poor coverage on the upper surface will limit its ability to protect the underside.Ensure thorough coverage of the upper leaf surface to maximize the benefits of its translaminar properties.

Frequently Asked Questions (FAQs)

Q1: What is the optimal droplet size for this compound application?

A1: While specific data for this compound is limited, for fungicides in general, a "Fine" to "Medium" droplet size, corresponding to a Volume Median Diameter (VMD) of approximately 145-325 microns, is recommended to ensure good coverage and canopy penetration.[1] Very fine droplets can be prone to drift, while coarse droplets may lead to bounce and runoff.

Q2: How does spray volume affect leaf coverage?

A2: Higher spray volumes generally result in better leaf coverage, especially in dense plant canopies. Insufficient volume can lead to patchy coverage, leaving parts of the plant unprotected. It is crucial to use enough carrier (water) to thoroughly wet the foliage.

Q3: Can I use adjuvants with this compound?

A3: Yes, incorporating a suitable adjuvant, such as a non-ionic surfactant, can significantly improve the efficacy of your this compound spray.[5][6] Adjuvants can reduce the surface tension of the spray droplets, leading to better spreading and adhesion on waxy leaf surfaces, and can also influence the droplet size spectrum.[3][5][8]

Q4: How can I measure leaf coverage in my experiments?

A4: A common and effective method is the use of water-sensitive paper placed at different locations within the plant canopy. After spraying, the paper will show blue spots where droplets have landed, allowing for a visual or digital analysis of coverage. For more quantitative analysis, a fluorescent dye can be added to the spray solution, and leaves can be photographed under UV light. Image analysis software, such as ImageJ, can then be used to calculate the percentage of leaf area covered.[9][10][11]

Q5: What is the impact of nozzle type on droplet size?

A5: The type of nozzle has a major impact on the droplet size spectrum produced.[12][13][14] Standard flat-fan nozzles can produce a range of droplet sizes depending on the pressure. Air-induction nozzles are designed to produce larger, air-filled droplets that are less prone to drift. Hollow-cone nozzles often produce finer droplets. It is essential to consult the manufacturer's specifications for the nozzles you are using.

Data Presentation

The following tables provide illustrative data on the relationship between nozzle type, pressure, and droplet size, as well as the general effect of droplet size on leaf coverage. This data is based on general fungicide application principles and may not be specific to this compound.

Table 1: Illustrative Droplet Size (VMD) for Different Nozzle Types and Pressures

Nozzle TypePressure (bar)VMD (µm) - ApproximateDroplet Size Classification
Standard Flat Fan2.0250Medium
4.0180Fine
Air Induction2.0400Coarse
4.0320Medium
Hollow Cone2.0150Fine
4.0100Very Fine

Note: This data is for illustrative purposes. Always refer to the specific nozzle manufacturer's data for accurate VMD values.

Table 2: General Relationship Between Droplet Size and Application Characteristics

Droplet Size ClassificationVMD (µm) Range (Approx.)Coverage PotentialDrift Potential
Very Fine< 145ExcellentVery High
Fine145 - 225Very GoodHigh
Medium226 - 325GoodModerate
Coarse326 - 400FairLow
Very Coarse> 400PoorVery Low

Experimental Protocols

Protocol 1: Assessment of Leaf Coverage Using Water-Sensitive Paper

Objective: To visually and quantitatively assess the spray coverage on target leaves.

Materials:

  • This compound spray solution

  • Water-sensitive paper (WSP)

  • Stapler or clips

  • High-resolution scanner or camera

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Attach WSPs to the upper (adaxial) and lower (abaxial) surfaces of leaves at various locations within the plant canopy (e.g., top, middle, bottom).

  • Prepare and apply the this compound spray solution according to your experimental parameters (nozzle type, pressure, speed).

  • Allow the WSPs to dry completely before collecting them.

  • Scan or photograph the WSPs at a high resolution.

  • Analyze the images using software to determine the percentage of the area covered by droplets and the number of droplets per cm².

Protocol 2: Quantitative Analysis of Leaf Deposition Using a Fluorescent Tracer

Objective: To quantify the amount of spray deposited on leaf surfaces.

Materials:

  • This compound spray solution

  • Fluorescent tracer dye (e.g., Rhodamine B)

  • UV light source

  • Digital camera with appropriate filters

  • Image analysis software (e.g., ImageJ)

  • Solvent for tracer extraction (e.g., methanol)

  • Fluorometer

Methodology:

  • Add a known concentration of the fluorescent tracer to the this compound spray solution.

  • Apply the spray solution to the target plants.

  • After the spray has dried, carefully collect leaf samples from different canopy locations.

  • Photograph the leaves under UV light to visualize the spray deposit pattern.

  • Use image analysis software to quantify the fluorescent area as a percentage of the total leaf area.

  • For absolute quantification, wash the leaves in a known volume of solvent to extract the tracer.

  • Measure the fluorescence of the solvent using a fluorometer and compare it to a standard curve to determine the amount of tracer deposited per unit leaf area.[11][15]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis cluster_results Results & Optimization A Prepare this compound Solution with Fluorescent Tracer B Calibrate Sprayer (Nozzle, Pressure, Speed) A->B C Place Water-Sensitive Paper on Target Leaves B->C D Spray Application C->D E Collect Water-Sensitive Paper and Leaf Samples D->E F Image Analysis of WSP (% Coverage, Droplets/cm²) E->F G Fluorescence Imaging of Leaves (Deposit Visualization) E->G I Correlate Droplet Size with Coverage & Deposition F->I H Fluorometric Quantification (Deposition Amount) G->H H->I J Optimize Application Parameters I->J

Caption: Experimental workflow for optimizing this compound spray application.

logical_relationship cluster_params Application Parameters cluster_droplet Droplet Characteristics cluster_outcome Outcome Nozzle Nozzle Type DropletSize Droplet Size (VMD) Nozzle->DropletSize Pressure Spray Pressure Pressure->DropletSize Volume Spray Volume DropletDensity Droplet Density Volume->DropletDensity Adjuvant Adjuvant Use Adjuvant->DropletSize DropletSize->DropletDensity Coverage Leaf Coverage DropletSize->Coverage Drift Spray Drift DropletSize->Drift DropletDensity->Coverage Efficacy Fungicide Efficacy Coverage->Efficacy Drift->Efficacy (negative impact)

Caption: Key factors influencing this compound spray efficacy.

References

Troubleshooting Mandipropamid residue analysis in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of Mandipropamid residues in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound residue analysis?

A1: The most prevalent and effective techniques for the determination of this compound residues are High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV) or Diode-Array Detection (DAD), and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[2][3]

Q2: What are the typical extraction solvents used for this compound from complex matrices?

A2: Acetonitrile is a widely used extraction solvent for this compound from various matrices, including fruits, vegetables, and soil.[1][2][5] Methanol has also been successfully employed for extraction from agricultural commodities.[3] The choice of solvent can depend on the specific matrix and the subsequent cleanup and analytical method.

Q3: What is the QuEChERS method and is it suitable for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined and efficient sample preparation method widely adopted for pesticide residue analysis.[6][7][8][9][10] It involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS approach has been successfully applied to the analysis of multiple pesticide residues in various food matrices and is a suitable and efficient method for this compound extraction.[6][7][8][11][12]

Q4: What are "matrix effects" and how can they impact this compound analysis?

A4: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer source due to co-eluting compounds from the sample matrix.[13] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound.[13][14][15] Matrix effects are a significant challenge in LC-MS/MS analysis, particularly in complex matrices like fruits, vegetables, and soil.[13][14] To mitigate these effects, matrix-matched calibration standards are often recommended.[14]

Q5: What are the typical recovery rates for this compound analysis in complex matrices?

A5: Acceptable recovery rates for pesticide residue analysis generally fall within the 70-120% range. For this compound, reported recoveries in various complex matrices are consistently within this range. For example, in sesame leaves, recoveries were between 80.3-90.7%.[1][4] In agricultural commodities like grapes, tomatoes, and peppers, average recoveries have been reported to be between 89.3% and 99.8%.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound residue analysis.

Low or No Analyte Signal
Potential Cause Troubleshooting Step
Inefficient Extraction Ensure the homogenization of the sample is thorough. Verify the correct solvent-to-sample ratio and extraction time. Consider using a more effective extraction solvent like acetonitrile.[1][5]
Analyte Loss During Cleanup Check the suitability of the Solid-Phase Extraction (SPE) or dispersive-SPE (d-SPE) sorbent. Ensure proper conditioning and elution of the SPE cartridge. Evaluate if the analyte is being discarded with the waste fractions.
Instrumental Issues (LC-MS/MS) Confirm the correct mass transitions are being monitored for this compound (e.g., m/z 412.1 -> 327.9).[2] Check for any blockages in the LC system or electrospray needle. Verify the sensitivity and calibration of the mass spectrometer.
Degradation of this compound This compound is generally stable under typical analytical conditions.[2][16] However, ensure that samples and standards are stored correctly at low temperatures and protected from light to prevent any potential degradation.
Poor Peak Shape or Resolution
Potential Cause Troubleshooting Step
Matrix Interference Improve the sample cleanup procedure. Consider using a combination of SPE and d-SPE for better removal of matrix components.[1] Employing matrix-matched standards can help to compensate for co-eluting interferences.[14]
Inappropriate LC Conditions Optimize the mobile phase composition and gradient to improve separation from interfering peaks. Ensure the column is not overloaded. Check the column's performance and replace it if necessary.
Contamination Run a blank solvent injection to check for system contamination. Clean the injection port and autosampler.
Inconsistent or Non-reproducible Results
Potential Cause Troubleshooting Step
Inhomogeneous Sample Ensure the initial sample is thoroughly homogenized to obtain a representative aliquot for extraction.
Variability in Sample Preparation Standardize the extraction and cleanup procedure. Use precise volumes and consistent timings for each step. Ensure complete evaporation of solvents and consistent reconstitution of the final extract.
Instrumental Drift Calibrate the instrument regularly. Use an internal standard to correct for variations in instrument response. Monitor system suitability parameters throughout the analytical run.
Matrix Effects As mentioned previously, matrix effects can cause significant variability. The use of matrix-matched calibration is crucial for accurate and reproducible quantification in complex matrices.[14][15]

Experimental Protocols

Protocol 1: this compound Residue Analysis in Leafy Vegetables (e.g., Sesame Leaves) using HPLC-UVD

This protocol is based on the methodology described for the analysis of this compound in sesame leaves.[1][4]

  • Sample Preparation:

    • Homogenize 25 g of the sample.

  • Extraction:

    • Add 50 mL of acetonitrile to the homogenized sample and shake vigorously.

    • Centrifuge the mixture and collect the supernatant.

  • Cleanup (SPE and d-SPE):

    • Condition a solid-phase extraction (SPE) cartridge (e.g., Florisil).

    • Load the extract onto the SPE cartridge.

    • Elute the analyte with an appropriate solvent mixture.

    • Further, clean the eluate using dispersive-SPE (d-SPE) with a suitable sorbent to remove remaining matrix components.

  • Analysis:

    • Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.

    • Inject an aliquot into the HPLC-UVD system.

    • HPLC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detection: UV detector at the λmax of this compound (around 223 nm).[3]

      • Flow Rate: 1.0 mL/min.

  • Quantification:

    • Prepare a calibration curve using this compound standards of known concentrations.

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Protocol 2: QuEChERS-based Extraction for this compound in Fruits and Vegetables followed by LC-MS/MS

This protocol outlines a general QuEChERS procedure applicable to various fruits and vegetables.[6][8][9]

  • Sample Preparation:

    • Homogenize 10-15 g of the sample.

  • Extraction (QuEChERS):

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

  • Cleanup (d-SPE):

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB depending on the matrix).

    • Shake for 30 seconds and centrifuge.

  • Analysis:

    • Take the cleaned supernatant, evaporate if necessary, and reconstitute in a suitable solvent for LC-MS/MS analysis.

    • LC-MS/MS Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile/methanol and water with additives like formic acid or ammonium formate.

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • MS/MS Transitions: Monitor at least two specific transitions for this compound for quantification and confirmation (e.g., quantifier 412.1 -> 327.9, qualifier 412.1 -> 124.9).[2]

  • Quantification:

    • Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank matrix extracts that have undergone the same QuEChERS procedure.

    • Quantify the analyte in the sample using the matrix-matched calibration curve to correct for matrix effects.

Data Presentation

Table 1: Method Validation Data for this compound Analysis in Various Matrices

MatrixAnalytical MethodLOQ (mg/kg)Recovery (%)RSD (%)Reference
Sesame LeavesHPLC-UVD0.0180.3 - 90.7< 2[1][4]
GrapesHPLC/LC-MS0.02 - 0.0499.8 ± 1.7-[3]
TomatoHPLC/LC-MS0.02 - 0.0489.3 ± 5.3-[3]
Green PepperHPLC/LC-MS0.02 - 0.0498.7 ± 2.2-[3]
Chinese CabbageHPLC/LC-MS0.02 - 0.0499.7 ± 6.8-[3]
PotatoHPLC/LC-MS0.02 - 0.0491.1 ± 3.1-[3]
Various CropsLC-MS/MS0.01--[2]
GinsengHPLC-MS/MS0.00287.4 - 101.61.1 - 4.0[3]

Visualizations

Troubleshooting_Workflow start Problem: Inaccurate this compound Quantification check_signal Low or No Analyte Signal? start->check_signal check_peak Poor Peak Shape? check_signal->check_peak No inefficient_extraction Optimize Extraction: - Homogenization - Solvent Choice - Time/Ratio check_signal->inefficient_extraction Yes check_repro Inconsistent Results? check_peak->check_repro No matrix_interference Improve Cleanup: - Combine SPE & d-SPE - Use Matrix-Matched Standards check_peak->matrix_interference Yes sample_homogeneity Ensure Sample Homogeneity check_repro->sample_homogeneity Yes end Accurate Quantification Achieved check_repro->end No, review other factors cleanup_loss Evaluate Cleanup: - SPE Sorbent/Elution - d-SPE Sorbent inefficient_extraction->cleanup_loss instrument_issues Check Instrument: - MS Transitions - System Sensitivity - Calibration cleanup_loss->instrument_issues instrument_issues->end lc_conditions Optimize LC Method: - Mobile Phase Gradient - Column Condition matrix_interference->lc_conditions lc_conditions->end standardize_prep Standardize Sample Prep: - Precise Volumes - Consistent Timings sample_homogeneity->standardize_prep instrument_drift Monitor Instrument: - Regular Calibration - Use Internal Standard standardize_prep->instrument_drift instrument_drift->end

Caption: Troubleshooting workflow for inaccurate this compound quantification.

QuEChERS_Workflow start Start: Sample Homogenization extraction 1. Extraction - Add Acetonitrile - Add QuEChERS Salts - Shake & Centrifuge start->extraction supernatant Collect Acetonitrile Supernatant extraction->supernatant cleanup 2. Dispersive SPE Cleanup - Add Supernatant to d-SPE Tube - Shake & Centrifuge supernatant->cleanup final_extract Collect Cleaned Extract cleanup->final_extract analysis 3. LC-MS/MS Analysis final_extract->analysis

Caption: General workflow for the QuEChERS sample preparation method.

References

Technical Support Center: Enhancing the Rainfastness of Mandipropamid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mandipropamid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the rainfastness of this compound formulations.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your research.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent rainfastness results between experiments. - Variation in simulated rainfall intensity, duration, or droplet size.- Inconsistent drying time allowed before rainfall simulation.- Differences in plant species, leaf morphology, or growth stage.- Non-uniform spray application.- Standardize the rainfall simulation parameters across all experiments. Use a calibrated rainfall simulator for consistency.[1][2]- Ensure a consistent and adequate drying period for the formulation on the plant surface before rainfall exposure. This compound is generally considered rainfast within one hour of the spray deposit drying.[3]- Use plants of the same species and growth stage for comparative studies. Document leaf surface characteristics (e.g., waxiness, hairiness) as they can significantly impact spray retention and wash-off.- Calibrate spray equipment to ensure uniform droplet size and coverage.
Poor adhesion of the this compound formulation to the leaf surface. - The Suspension Concentrate (SC) formulation may not have optimal spreading and sticking properties on the target plant's waxy cuticle.- Incompatible adjuvant added to the tank mix.- Incorporate a suitable adjuvant, such as a non-ionic surfactant or a crop oil concentrate, to improve the spreading and sticking of the formulation.[1]- Conduct compatibility tests before mixing this compound with other adjuvants or pesticides. Observe for any signs of physical incompatibility like flocculation or precipitation.
Signs of phytotoxicity (e.g., leaf burn, stunting) on test plants after application. - Certain adjuvants, especially penetrating types, can increase the uptake of this compound to phytotoxic levels in sensitive plant species or varieties.- High concentration of adjuvants in the formulation.- Be cautious when using adjuvants that enhance penetration, particularly on sensitive crops like certain grape varieties (V. labrusca, V. labrusca hybrids).[1]- Conduct dose-response studies with new adjuvants to determine the optimal concentration that enhances rainfastness without causing phytotoxicity.- Always test a new formulation on a small batch of plants before large-scale application.
Formulation instability (e.g., sedimentation, flocculation) after adding a new adjuvant. - The adjuvant may be incompatible with the existing components of the this compound Suspension Concentrate (SC) formulation.- The pH of the tank mix may be altered by the adjuvant, affecting the stability of the SC.- Perform a jar test to check for physical compatibility before tank-mixing large quantities. Mix the components in the correct order, usually starting with filling the tank with half the water, adding the SC formulation, and then adding the adjuvant with agitation.- Check the pH of the final mixture. If necessary, use a buffering agent to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What is the inherent rainfastness of this compound?

A1: this compound, particularly in its Suspension Concentrate (SC) formulation, exhibits excellent inherent rainfastness. This is due to its strong affinity for the waxy layer of plant surfaces.[2][4] A significant portion of the active ingredient is absorbed into the cuticular wax, making it resistant to wash-off.[4] Generally, this compound is considered rainfast within one hour of the spray deposit drying on the leaf surface.[3]

Q2: How can I quantitatively assess the rainfastness of my this compound formulation?

A2: A common method is to apply the formulation to plants, allow it to dry for a specified period, and then subject the plants to simulated rainfall of a known intensity and duration. The amount of this compound remaining on the leaf surface can then be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The results are typically expressed as the percentage of the active ingredient remaining compared to a non-rained control.

Q3: What types of adjuvants are most effective for enhancing the rainfastness of this compound SC formulations?

A3: Spreading and sticking adjuvants are generally recommended to improve the rainfastness of Suspension Concentrate formulations like this compound. These include:

  • Non-ionic surfactants (NIS): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.

  • Crop oil concentrates (COC) or methylated seed oils (MSO): These oils can help the formulation adhere to the waxy cuticle and may also enhance penetration.

  • Stickers: These are polymers that form a film on the leaf surface, physically protecting the fungicide from being washed off by rain.

The choice of adjuvant will depend on the specific plant species, environmental conditions, and the other components in the tank mix.

Q4: Can I tank-mix this compound with other fungicides or insecticides? Will this affect its rainfastness?

A4: Yes, this compound can be tank-mixed with other crop protection products. However, it is crucial to perform a compatibility test (jar test) before mixing to ensure there are no physical or chemical incompatibilities. The addition of other formulations could potentially alter the rainfastness of this compound, and it is advisable to conduct a small-scale rainfastness test on the final tank mixture.

Q5: Does the type of rainfall (e.g., drizzle vs. heavy downpour) affect the wash-off of this compound?

A5: Yes, the intensity and duration of rainfall play a significant role. A heavy downpour over a short period will likely wash off more of the formulation than a light drizzle over a longer period, especially if the product has not had sufficient time to dry and adhere to the leaf surface.

Experimental Protocols

Protocol 1: Laboratory-Based Rainfastness Assay

This protocol outlines a general procedure for evaluating the rainfastness of a this compound formulation in a controlled laboratory setting.

1. Plant Preparation:

  • Grow a uniform batch of test plants (e.g., tomato, grapevines) to a specific growth stage.
  • Select healthy, undamaged leaves for the experiment.

2. Formulation Application:

  • Prepare the this compound formulation to the desired concentration, with and without the test adjuvant(s).
  • Apply the formulation evenly to the adaxial (upper) surface of the selected leaves using a calibrated sprayer to ensure a consistent deposit per unit area.
  • Leave a set of treated plants as a non-rained control.

3. Drying Period:

  • Allow the treated leaves to air dry for a predetermined period (e.g., 1, 2, 4, 6 hours) under controlled temperature and humidity.

4. Simulated Rainfall:

  • Place the dried, treated plants in a rainfall simulator.
  • Apply a simulated rainfall of a specific intensity (e.g., 10 mm/hr) and duration (e.g., 30 minutes).

5. Sample Collection and Analysis:

  • After the rainfall event, carefully excise the treated leaves.
  • Extract the this compound residue from the leaf surface using a suitable solvent (e.g., acetonitrile).
  • Quantify the amount of this compound in the extract using HPLC or a similar analytical method.

6. Data Analysis:

  • Calculate the percentage of this compound remaining on the rain-exposed leaves compared to the non-rained control leaves.
  • Compare the rainfastness of the formulation with and without the test adjuvant(s).

Visualizations

Signaling Pathway of this compound

Mandipropamid_Pathway cluster_0 This compound This compound CellWall Oomycete Cell Wall This compound->CellWall Targets CesA3 Cellulose Synthase (PiCesA3) This compound->CesA3 Inhibits Cellulose Cellulose Synthesis Growth Hyphal Growth Inhibition CesA3->Growth Disrupts

Caption: this compound's mode of action targeting cellulose synthase.

Experimental Workflow for Rainfastness Evaluation

Rainfastness_Workflow A Plant Preparation B Formulation Application A->B C Drying Period B->C D Simulated Rainfall C->D E Sample Collection D->E F Residue Extraction E->F G HPLC Analysis F->G H Data Analysis & Comparison G->H

Caption: A typical experimental workflow for assessing rainfastness.

References

Strategies to mitigate the development of Mandipropamid resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments related to Mandipropamid resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and to which chemical group does it belong?

This compound is a carboxylic acid amide (CAA) fungicide, classified under FRAC Group 40.[1][2] Its primary mode of action is the inhibition of cellulose synthesis in the cell walls of oomycete pathogens.[2][3][4] Specifically, it targets the cellulose synthase-like protein PiCesA3.[3][4] This disruption of cell wall biosynthesis prevents spore germination, inhibits mycelial growth, and reduces sporulation.[1] this compound has a high affinity for the waxy layer of plant surfaces, which ensures long-lasting efficacy and rainfastness, and it exhibits translaminar activity, moving from the upper to the lower leaf surface.[1]

Q2: How does resistance to this compound develop in pathogen populations?

Resistance to this compound and other CAA fungicides is primarily caused by specific point mutations in the target gene.[3][5] The most well-documented mechanism is a mutation in the CesA3 gene, leading to an amino acid substitution.[3][6] For instance, a single nucleotide polymorphism (SNP) can result in the substitution of glycine for a serine residue at position 1105 (G1105S), which confers resistance.[6] This target-site modification reduces the binding affinity of this compound to the CesA3 protein, rendering the fungicide less effective.[5] Continuous and exclusive use of fungicides with the same mode of action exerts selection pressure, favoring the survival and proliferation of these resistant strains.[5][7]

Q3: What are the official guidelines for managing this compound resistance?

The Fungicide Resistance Action Committee (FRAC) provides specific guidelines for CAA fungicides (FRAC Group 40) to mitigate resistance risk, which is considered low to medium.[2][8] Key strategies include:

  • Preventative Application: Apply CAA fungicides before the establishment of the disease.[2]

  • Alternation: Alternate sprays of CAA fungicides with fungicides from different FRAC groups.[1][2]

  • Mixtures: Use this compound in tank-mixes with effective partner fungicides that have a different mode of action, such as multi-site protectants.[1][9] The mixture partner should provide satisfactory disease control when used alone.[10]

  • Limiting Applications: Restrict the number of CAA fungicide applications per season. For example, products containing a CAA fungicide should not constitute more than 50% of the total sprays in a program against potato late blight.[1] In regions where resistance has been reported, CAA fungicides must be used in mixtures, with no more than two consecutive applications.[2]

Q4: Is there a fitness cost associated with this compound resistance?

Yes, resistance mutations can sometimes come with a fitness cost, meaning the resistant pathogen may be less competitive than its susceptible counterparts in the absence of the fungicide.[11][12] This evolutionary trade-off can be due to functional constraints on the altered target protein or the energetic costs of resistance mechanisms.[12] If a significant fitness cost exists, resistant isolates may decline in the population when the selection pressure (i.e., the fungicide) is removed.[1] However, the extent of fitness penalties can be variable and may be reduced over time by the selection of modifier alleles that compensate for the initial cost.[7][12] The presence and magnitude of fitness costs are critical factors in designing effective resistance management strategies like fungicide rotation.[11][13]

Troubleshooting Experimental Guides

Q1: My in vitro bioassay for this compound sensitivity is yielding inconsistent EC₅₀ values. What are potential causes and solutions?

A1: Inconsistent EC₅₀ values in mycelial growth inhibition assays can stem from several factors. First, ensure the pathogen isolates are pure cultures and have been recently sub-cultured to maintain vigor. The composition and pH of the growth medium (e.g., Potato Dextrose Agar) must be consistent across all experiments.[14] this compound should be dissolved in an appropriate solvent (like DMSO) and then serially diluted to the final concentrations in the agar medium; ensure the final solvent concentration is uniform and non-inhibitory across all plates, including controls. Inoculum plug size and placement must be standardized. Finally, incubation conditions (temperature, light) must be strictly controlled. To improve consistency, include a known sensitive and a known resistant reference isolate in every assay to benchmark results.

Q2: I am having difficulty amplifying the CesA3 gene from Phytophthora isolates for mutation analysis. What troubleshooting steps can I take?

A2: Failure to amplify the CesA3 gene via PCR can be due to issues with DNA quality, primer design, or PCR conditions.

  • DNA Quality: Ensure the extracted genomic DNA is of high purity and integrity. Use a spectrophotometer (e.g., NanoDrop) to check A260/A280 and A260/A230 ratios. If ratios are poor, re-purify the DNA.

  • Primer Design: The CesA3 gene can be large and may have complex regions. Verify that your primers are specific to the target gene and do not form dimers or hairpins. You may need to design multiple primer pairs targeting different regions of the gene, especially the region around codon 1105 where resistance mutations are known to occur.[3][6]

  • PCR Optimization: Run a gradient PCR to determine the optimal annealing temperature for your primers. Try adjusting the MgCl₂ concentration and consider using a PCR enhancer or a high-fidelity polymerase designed for difficult templates.

Q3: My digital droplet PCR (ddPCR) assay for quantifying the G1105S resistance allele is not showing clear separation between positive and negative droplets. How can I optimize this?

A3: Poor separation in ddPCR assays often points to issues with assay design or reaction conditions.

  • Probe and Primer Concentrations: The issue may be suboptimal concentrations of primers and probes. Perform a matrix optimization, testing various concentrations of your primers and probes for the wild-type and mutant alleles to find the combination that yields the best cluster separation.

  • Annealing/Extension Temperature: Run a temperature gradient experiment to find the optimal annealing/extension temperature that maximizes the fluorescence difference between positive and negative droplets for both assays (wild-type and mutant).

  • Sample Quality: As with standard PCR, inhibitors in the DNA sample can affect amplification efficiency. Ensure your DNA is clean.

  • Assay Design: The ddPCR assay must be highly specific. The use of dual-labeled probes is crucial for accurately detecting the target sequences.[15] Ensure your probe design effectively discriminates between the single nucleotide polymorphism (SNP) of the wild-type and resistant alleles.

Data Presentation

Table 1: this compound Sensitivity in Phytophthora Species

Pathogen SpeciesIsolate TypeRange of EC₅₀ Values (µg/mL)Average EC₅₀ (µg/mL)Citation(s)
Phytophthora infestansSensitive (Baseline)0.02 - 2.98Not Specified[16]
Phytophthora infestansSensitive0.01 - 0.03Not Specified[17]
Phytophthora capsiciSensitive (Baseline)0.001 - 0.0370.014[18]
Phytophthora infestansLab-generated ResistantCan grow at >14.35 (>35 µM)>10 (Expected)[16][17]

Table 2: FRAC Recommended Resistance Management Strategies for CAA Fungicides (Group 40)

StrategyRecommendationRationaleCitation(s)
Mode of Application Use preventatively.Most effective on spore germination; less effective in curative situations.[1][2]
Mixtures Always mix with an effective partner fungicide from a different FRAC group.Reduces selection pressure on the CAA mode of action.[1][9][10]
Alternation Alternate CAA fungicide applications with fungicides having different modes of action.Avoids repeated selection pressure from the same chemical class.[1][2]
Application Limits Do not exceed 50% of total sprays with CAA fungicides in a season-long program.Minimizes overall selection pressure.[1]
Dose Use at the manufacturer's recommended label rate.Under-dosing can select for moderately resistant individuals; over-dosing is counterproductive.[9][19]

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Bioassay (Mycelial Growth Inhibition)

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.[14]

  • Fungicide Stock Preparation: Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Media Amendment: While the autoclaved PDA is cooling (approx. 50-55°C), add the this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1.0, 10.0 µg/mL). Ensure the final DMSO concentration is constant across all treatments and does not exceed a non-inhibitory level (e.g., 0.1% v/v).

  • Plate Pouring: Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing, pure culture of the pathogen, take a mycelial plug (e.g., 5 mm diameter) and place it, mycelium-side down, in the center of each amended plate.

  • Incubation: Seal the plates and incubate them in the dark at a controlled temperature (e.g., 20°C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the radial growth of the colony in two perpendicular directions for each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC₅₀ value (the effective concentration that inhibits growth by 50%) by regressing the inhibition percentage against the log of the fungicide concentration.

Protocol 2: Molecular Detection of CesA3 G1105S Mutation via PCR and Sanger Sequencing

  • DNA Extraction: Extract high-quality genomic DNA from a pure culture of the pathogen isolate using a suitable commercial kit or CTAB method.

  • Primer Design: Design PCR primers to amplify a fragment of the CesA3 gene that includes the region encoding glycine at position 1105.

  • PCR Amplification:

    • Set up a PCR reaction containing: genomic DNA, forward primer, reverse primer, dNTPs, PCR buffer, and a Taq polymerase.

    • Run the PCR using an optimized thermal cycling program (e.g., initial denaturation at 95°C, followed by 35 cycles of denaturation, annealing, and extension, and a final extension step).

  • Amplicon Verification: Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • PCR Product Purification: Purify the remaining PCR product to remove primers and dNTPs using a commercial PCR cleanup kit.

  • Sanger Sequencing: Send the purified PCR product and the corresponding forward and/or reverse primers to a sequencing facility.

  • Sequence Analysis: Align the resulting sequence data with a known sensitive (wild-type) CesA3 reference sequence. Analyze the codon corresponding to amino acid position 1105 to identify any SNPs that would result in a G1105S substitution.

Visualizations

Mandipropamid_MoA cluster_resistance Resistance Pathway This compound This compound (CAA Fungicide) Inhibition INHIBITS This compound->Inhibition NoBinding Binding Prevented This compound->NoBinding CellWall Oomycete Cell Wall CesA3_WT Cellulose Synthase 3 (PiCesA3) - Wild Type Cellulose Cellulose Synthesis CesA3_WT->Cellulose Catalyzes Growth Normal Mycelial Growth & Spore Germination Cellulose->Growth Inhibition->CesA3_WT Binds to Mutation G1105S Mutation in CesA3 Gene CesA3_R Altered CesA3 (Resistant) Mutation->CesA3_R Results in Resistance Resistance: Cellulose Synthesis Continues CesA3_R->Resistance NoBinding->CesA3_R

Caption: this compound mode of action and the G1105S resistance mechanism.

Resistance_Monitoring_Workflow Start Start: Field Sampling Isolate 1. Isolate Pathogen (Pure Culture) Start->Isolate Bioassay 2a. Phenotypic Assay (In Vitro Bioassay) Isolate->Bioassay DNA 2b. Genotypic Assay (DNA Extraction) Isolate->DNA CalcEC50 Calculate EC₅₀ Value Bioassay->CalcEC50 PCR Amplify Target Gene (e.g., CesA3) DNA->PCR ddPCR ddPCR for Allele Quantification DNA->ddPCR Analysis 3. Data Analysis & Correlation CalcEC50->Analysis Sequencing Sequence Amplicon PCR->Sequencing Sequencing->Analysis ddPCR->Analysis Report Report: Sensitive, Intermediate, or Resistant? Analysis->Report

Caption: Experimental workflow for monitoring fungicide resistance.

Management_Strategy_Logic Start Is this compound (FRAC 40) application planned? Mix YES: Use in a tank-mix with a different MoA Start->Mix Yes No NO: Use alternative MoA fungicide Start->No No Alternate Alternate with other FRAC groups Mix->Alternate Monitor Monitor for efficacy and signs of resistance No->Monitor Limit Limit total CAA sprays per season (<50%) Alternate->Limit Preventative Apply preventatively at label rate Limit->Preventative Preventative->Monitor End Sustainable Disease Management Monitor->End

Caption: Logic diagram for a this compound resistance management strategy.

References

Technical Support Center: Enhancing Mandipropamid's Translaminar Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the translaminar activity of Mandipropamid in plant experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing the translaminar activity of this compound.

Issue 1: Low or Inconsistent Translaminar Activity

Possible Causes:

  • Inadequate Formulation: The formulation of the this compound solution may not be optimal for penetrating the leaf cuticle.

  • Suboptimal Adjuvant Selection: The type or concentration of the adjuvant used may not be effective for the specific plant species or environmental conditions.

  • Plant-Related Factors: Leaf age, cuticle thickness, and overall plant health can significantly influence uptake and translocation.[1]

  • Environmental Conditions: Temperature and humidity can alter the properties of the leaf cuticle, affecting penetration.[2]

  • Application Technique: Poor coverage of the leaf surface can limit the amount of active ingredient available for absorption.

Troubleshooting Steps:

  • Optimize Formulation:

    • Ensure this compound is fully solubilized.

    • Experiment with different co-solvents to improve solubility and cuticle penetration.

  • Adjuvant Selection and Optimization:

    • Screen Different Adjuvant Types: Test various classes of adjuvants, such as non-ionic surfactants (NIS), organosilicone surfactants, crop oil concentrates (COC), and methylated seed oils (MSO).[3][4][5][6] Organosilicone surfactants are known to be potent penetrants.[7][8][9][10]

    • Optimize Concentration: Titrate the concentration of the selected adjuvant to find the optimal balance between enhanced penetration and potential phytotoxicity.

    • Consider Tank Mixtures: Evaluate tank-mixing this compound with other compatible pesticides or nutrients, as this can sometimes influence uptake. Always check for compatibility to avoid precipitation.[11]

  • Standardize Plant Material:

    • Use plants of a consistent age and developmental stage. Younger leaves may have thinner cuticles and absorb translaminar pesticides more readily.[1]

    • Grow plants under controlled environmental conditions to ensure uniformity.

  • Control Environmental Conditions:

    • Maintain consistent temperature and humidity during and after application. Higher temperatures can soften cuticular waxes, potentially increasing permeability.[2]

  • Refine Application Technique:

    • Ensure thorough and uniform coverage of the adaxial (upper) leaf surface.

    • Use appropriate spray nozzle types and pressure to achieve the desired droplet size.

Issue 2: High Variability in Experimental Replicates

Possible Causes:

  • Inconsistent Application: Uneven application of the treatment solution across different plants or leaves.

  • Biological Variability: Natural variations between individual plants.

  • Inconsistent Environmental Conditions: Fluctuations in light, temperature, or humidity between replicates.

  • Inaccurate Assessment Method: Subjectivity or error in the method used to measure translaminar activity.

Troubleshooting Steps:

  • Standardize Application:

    • Use a calibrated sprayer to apply a precise volume of the solution to a defined leaf area.

    • Apply the treatment at the same time of day for all replicates to minimize diurnal variations in plant physiology.

  • Increase Sample Size: Use a larger number of replicate plants or leaves to account for biological variability.

  • Maintain Consistent Environment: Conduct experiments in a controlled environment chamber with stable light, temperature, and humidity.

  • Refine Assessment Method:

    • If using a bioassay, ensure the pathogen inoculum is uniform and applied consistently.

    • For analytical methods like HPLC-MS, standardize tissue sampling and extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary barrier to this compound's translaminar activity?

A1: The primary barrier is the plant's cuticle, a waxy layer that covers the leaf surface and functions to prevent water loss and protect against external stressors.[1] The lipophilic nature of the cuticle can inhibit the absorption of foliar-applied pesticides.[1]

Q2: How do adjuvants improve the translaminar activity of this compound?

A2: Adjuvants, particularly surfactants, improve translaminar activity by:

  • Reducing Surface Tension: This allows spray droplets to spread over a larger area of the leaf surface, increasing the total area for absorption.[1]

  • Enhancing Penetration: Some adjuvants can interact with the cuticular waxes, temporarily increasing their permeability and facilitating the movement of the active ingredient into the leaf tissue.[7]

  • Increasing Adhesion: Stickers, a type of adjuvant, can improve the adhesion of the spray solution to the leaf surface, making it more rainfast and allowing more time for absorption.[12]

Q3: Can the choice of plant species affect the translaminar activity of this compound?

A3: Yes, the plant species can have a significant impact.[1] Differences in leaf structure, cuticle thickness, and chemical composition of the cuticle can all influence the rate of penetration and translocation of this compound.

Q4: What is the expected persistence of this compound's translaminar activity?

A4: Once absorbed into the leaf tissue, this compound can form a reservoir of the active ingredient, providing protection for up to 14 days, though the exact duration depends on the plant species, environmental conditions, and the initial dose.[1]

Q5: Are there any concerns about this compound resistance developing due to its translaminar use?

A5: As with many single-site fungicides, there is a risk of resistance development in target pathogen populations. To mitigate this, it is recommended to use this compound in rotation or in mixtures with fungicides that have different modes of action.[8]

Data Presentation

Table 1: Translaminar Activity of this compound in Different Plant Tissues (Example Data)

Plant TissueTime After ApplicationThis compound Concentration (µg/g tissue)Reference
Citrus Roots (Treated Soil)2 weeks8.16[1]
Citrus Roots (Treated Soil)4 weeks8.10[1]
Citrus Stems1-4 weeks0.18 - 0.32[1]
Citrus Leaves1-4 weeks0.03 - 0.22[1]

Table 2: Efficacy of this compound in Controlling Phytophthora infestans in Potato (Field Trials)

TreatmentApplication RateDisease Severity (%)Efficacy (%)Reference
This compound (Revus 250 SC)0.6 L/ha0.199.2[13]
Azoxystrobin (Quadris)0.75 L/ha0.795.5
Untreated Control-13.4-

Experimental Protocols

Protocol 1: Leaf Disc Bioassay for Assessing Translaminar Activity

This protocol is adapted from methods used to evaluate the efficacy of fungicides against foliar pathogens.[5][12][14][15][16][17][18]

Materials:

  • Healthy, fully expanded leaves from the test plant species.

  • This compound stock solution.

  • Selected adjuvants.

  • Pathogen culture (e.g., Plasmopara viticola or Phytophthora infestans).

  • Sterile distilled water.

  • Petri dishes with moist filter paper.

  • Micropipette.

  • Cork borer or biopsy punch.

  • Growth chamber.

Methodology:

  • Preparation of Treatment Solutions: Prepare aqueous solutions of this compound at various concentrations, with and without the adjuvants to be tested. Include a control solution with only the adjuvant and a water-only control.

  • Leaf Treatment:

    • Carefully apply a small, defined volume (e.g., 10 µL) of the treatment solution to the center of the adaxial (upper) surface of each leaf.

    • Ensure the droplet does not spread to the abaxial (lower) surface.

    • Allow the droplets to dry completely.

  • Leaf Disc Excision:

    • After a set incubation period (e.g., 24 or 48 hours), use a cork borer to excise leaf discs from the treated area and from an untreated area on the same leaf (as a control).

  • Inoculation:

    • Place the leaf discs with their abaxial (untreated) side facing up on moist filter paper in Petri dishes.

    • Apply a small droplet of a calibrated pathogen spore suspension to the center of each leaf disc.

  • Incubation and Assessment:

    • Incubate the Petri dishes in a growth chamber under conditions optimal for pathogen growth.

    • After a suitable incubation period (e.g., 5-7 days), assess the level of disease development (e.g., sporulation, lesion size) on the treated and control discs.

    • Translaminar activity is determined by the inhibition of disease development on the abaxial surface that was not directly treated.

Protocol 2: Quantification of Translaminar Movement using HPLC-MS/MS

This protocol provides a method for the quantitative analysis of this compound translocation.[17][19][20][21][22]

Materials:

  • Treated plant leaves (as described in Protocol 1).

  • Liquid nitrogen.

  • Mortar and pestle or tissue homogenizer.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

  • Syringe filters (0.22 µm).

  • HPLC-MS/MS system.

Methodology:

  • Sample Preparation:

    • After the desired incubation period, excise a defined area of leaf tissue from the treated adaxial surface and the corresponding untreated abaxial surface.

    • Immediately freeze the tissue samples in liquid nitrogen to halt metabolic processes.

  • Extraction:

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

    • Extract the powdered tissue with a suitable volume of acetonitrile/water solution (e.g., 80:20 v/v).

    • Vortex the samples vigorously and then centrifuge to pellet the solid debris.

  • Sample Cleanup (if necessary):

    • Depending on the plant matrix, a solid-phase extraction (SPE) cleanup step may be required to remove interfering compounds.

  • Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the filtered extract using a validated HPLC-MS/MS method for the quantification of this compound.

    • The amount of this compound detected in the extract from the abaxial leaf surface represents the extent of translaminar movement.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_inc Incubation cluster_assess Assessment cluster_bioassay Bioassay Details cluster_hplc HPLC-MS/MS Details prep_sol Prepare this compound +/- Adjuvant Solutions apply_treat Apply Treatment to Adaxial Leaf Surface prep_sol->apply_treat select_plants Select Uniform Plant Material select_plants->apply_treat incubate Incubate for a Defined Period apply_treat->incubate bioassay Leaf Disc Bioassay incubate->bioassay hplc HPLC-MS/MS Analysis incubate->hplc excise_discs Excise Leaf Discs sample_tissue Sample Adaxial & Abaxial Tissues inoculate Inoculate Abaxial Surface excise_discs->inoculate assess_disease Assess Disease Inhibition inoculate->assess_disease extract Extract this compound sample_tissue->extract quantify Quantify Translaminar Movement extract->quantify

Caption: Experimental workflow for assessing this compound's translaminar activity.

xenobiotic_detoxification cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentalization xenobiotic This compound (Xenobiotic) p450 Cytochrome P450 Monooxygenases xenobiotic->p450 modified_xenobiotic Activated/ Hydroxylated This compound p450->modified_xenobiotic Oxidation, Reduction, or Hydrolysis gst Glutathione S-Transferases (GSTs) modified_xenobiotic->gst conjugated_xenobiotic This compound- Glutathione Conjugate gst->conjugated_xenobiotic Conjugation with Glutathione, Sugars, or Amino Acids abc ABC Transporters conjugated_xenobiotic->abc vacuole Vacuole or Apoplast abc->vacuole Transport

Caption: Plant xenobiotic detoxification pathway for a compound like this compound.

References

Technical Support Center: Analytical Method Validation for Mandipropamid in New Crop Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the analytical method validation of Mandipropamid in new crop types.

Frequently Asked Questions (FAQs)

Q1: What is the typical Limit of Quantification (LOQ) for this compound in various crop matrices?

A1: The validated Limit of Quantification (LOQ) for this compound is consistently reported as 0.01 mg/kg in a wide range of plant matrices.[1][2][3][4] This level is achievable using modern analytical techniques such as HPLC-MS/MS.

Q2: What are the recommended extraction solvents for this compound from crop samples?

A2: Acetonitrile is the most commonly used solvent for extracting this compound from various crop samples.[5][6][7][8][9][10] For some matrices, an acetonitrile/water mixture is also employed to improve extraction efficiency.[5][9]

Q3: What are the suitable clean-up techniques for this compound extracts?

A3: Solid-phase extraction (SPE) is a widely used clean-up technique. Common SPE cartridges include octadecylsilanized silica gel, graphitized carbon black, and florisil.[5][6][11] A combination of SPE with dispersive-SPE (d-SPE) has also been shown to be effective in removing matrix components, particularly in complex matrices like leafy vegetables.[7][8][10] For certain agricultural products with low matrix interference, the clean-up step with a graphitized carbon black cartridge may be omitted.[6]

Q4: Which analytical instruments are most suitable for the quantification of this compound residues?

A4: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the standard for this compound analysis. For high sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the preferred method.[6][9][11] HPLC with Photo Diode Array (PDA) or Ultraviolet (UVD) detectors are also utilized.[7][8][10][11]

Q5: Are there validated multi-residue methods that include this compound?

A5: Yes, it has been reported that "Multi-residue Method I for Agricultural Chemicals by LC-MS (Agricultural Products)" is applicable for the analysis of this compound in soybeans, cabbage, and grapes.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical method validation for this compound.

Problem 1: Low recovery of this compound during extraction and clean-up.

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the sample is thoroughly homogenized with the extraction solvent (acetonitrile). Increase the extraction time or use a higher solvent-to-sample ratio. For dry samples like grains or tea leaves, pre-wetting with water before adding acetonitrile can improve extraction.[6]
Analyte Loss During Clean-up Verify the proper conditioning and equilibration of the SPE cartridges before loading the sample extract. Ensure the elution solvent is appropriate and of sufficient volume to completely elute this compound from the cartridge. Check for breakthrough by analyzing the effluent after the loading step.
Matrix Effects Complex matrices can interfere with the extraction and clean-up process. Consider using a more rigorous clean-up method, such as a combination of different SPE cartridges (e.g., octadecylsilanized silica gel followed by graphitized carbon black) or a combination of SPE and d-SPE.[6][7][8][10]
Degradation of this compound This compound is generally stable, but prolonged exposure to harsh conditions should be avoided. Ensure that solvents are of high purity and that the analysis is performed in a timely manner after extraction.

Problem 2: Poor peak shape (e.g., tailing, splitting) in HPLC analysis.

Possible Cause Troubleshooting Step
Column Contamination Accumulation of matrix components on the analytical column can lead to poor peak shape. Implement a robust clean-up procedure. Use a guard column to protect the analytical column. If contamination is suspected, wash the column with a strong solvent.
Inappropriate Mobile Phase The mobile phase composition can significantly affect peak shape. Ensure the mobile phase is properly prepared and degassed. The pH of the mobile phase can also be a critical factor for ionizable compounds; however, this compound is not highly ionizable.
Column Deterioration The stationary phase of the column can degrade over time. If other troubleshooting steps fail, it may be necessary to replace the analytical column.
Extra-column Band Broadening This can be caused by issues with the injector, detector, or tubing. Ensure all connections are secure and that the tubing length and diameter are appropriate for the system.

Problem 3: Inconsistent results or high variability between replicate injections.

Possible Cause Troubleshooting Step
Injector Issues The autosampler may not be functioning correctly. Check for air bubbles in the syringe and ensure the injection volume is consistent.
Fluctuations in Mobile Phase Composition If using a gradient elution, ensure the pump is working correctly and that the solvent mixing is accurate. Preparing the mobile phase manually can help diagnose issues with the mixing device.[12]
Matrix-induced Ion Suppression/Enhancement (in LC-MS/MS) Co-eluting matrix components can affect the ionization of this compound in the mass spectrometer source, leading to inconsistent results.[13] Improve the clean-up procedure to remove more of the matrix. Adjusting the chromatographic conditions to separate this compound from interfering compounds can also be effective.
Sample Preparation Inconsistency Ensure that the sample preparation procedure is followed consistently for all samples. This includes accurate weighing of the sample, precise addition of solvents, and uniform extraction and clean-up steps.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of this compound in various crop types.

Table 1: Recovery and Precision Data for this compound in Various Crops

CropSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Grape0.0576 - 114.8< 10[11]
Hulled Rice0.0576 - 114.8< 10[11]
Mandarin0.0576 - 114.8< 10[11]
Potato0.0576 - 114.8< 10[11]
Pepper0.0576 - 114.8< 10[11]
Ginseng0.002 - 0.587.4 - 101.61.1 - 4.0[10][11]
Sesame Leaves0.1, 0.5, 1.080.3 - 90.7< 2[7][8][10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Crop(s)LOD (mg/kg)LOQ (mg/kg)Analytical MethodReference
Grape, Hulled Rice, Mandarin, Potato, Pepper0.01250.05HPLC-PDA[11]
Various Plant Matrices-0.01HPLC-MS/MS[3][4][9]
Sesame Leaves0.0030.01HPLC-UVD[7][8][10]
Ginseng-0.002 - 0.5 (linearity range)HPLC-MS/MS[11]

Experimental Protocols

Method 1: General Protocol for Fruits and Vegetables using LC-MS

This protocol is a generalized procedure based on common practices for the analysis of this compound.

  • Sample Preparation:

    • Weigh 20.0 g of a homogenized sample into a centrifuge tube.

    • For dry samples like grains or legumes, weigh 10.0 g and add 20 mL of water, then let it stand for 30 minutes.[6]

  • Extraction:

    • Add 100 mL of acetonitrile to the sample.[6]

    • Homogenize at high speed for 2-3 minutes.

    • Filter the extract with suction.

    • Add an additional 50 mL of acetonitrile to the residue, homogenize again, and filter.

    • Combine the filtrates and adjust the final volume to 200 mL with acetonitrile.[6]

  • Clean-up (using SPE):

    • Take an aliquot of the extract (e.g., 2 mL) and dilute it with water.[6]

    • Condition an octadecylsilanized silica gel SPE cartridge (1000 mg) with acetonitrile and water.[6]

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with an acetonitrile/water solution.

    • For complex matrices, a graphitized carbon black cartridge (500 mg) can be connected in series with the octadecylsilanized silica gel cartridge for further clean-up.[6]

    • Elute this compound from the cartridge using an appropriate solvent mixture (e.g., acetone).[6]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., acetonitrile/formic acid/water).[6]

  • LC-MS Analysis:

    • Column: Octadecylsilanized silica gel column (e.g., 2.1 mm x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of formic acid to improve ionization. A common mobile phase is acetonitrile/formic acid/water (500:1:500, v/v/v).[6]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

    • Monitoring Ions: For quantification, m/z 412, and for confirmation, m/z 414.[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Homogenize Crop Sample Weighing Weigh Sample Homogenization->Weighing Add_Solvent Add Acetonitrile Weighing->Add_Solvent Homogenize_Extract Homogenize & Filter Add_Solvent->Homogenize_Extract Combine_Filtrates Combine & Adjust Volume Homogenize_Extract->Combine_Filtrates SPE_Conditioning Condition SPE Cartridge Combine_Filtrates->SPE_Conditioning Load_Sample Load Extract SPE_Conditioning->Load_Sample Wash_Cartridge Wash Cartridge Load_Sample->Wash_Cartridge Elute_Analyte Elute this compound Wash_Cartridge->Elute_Analyte Evaporate_Reconstitute Evaporate & Reconstitute Elute_Analyte->Evaporate_Reconstitute LCMS_Analysis LC-MS/MS Analysis Evaporate_Reconstitute->LCMS_Analysis

Caption: General workflow for this compound residue analysis in crops.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Recovery) Check_Extraction Verify Extraction Procedure Start->Check_Extraction Check_Cleanup Examine Clean-up Steps Start->Check_Cleanup Check_Instrumentation Investigate Instrumental Parameters Start->Check_Instrumentation Modify_Extraction Modify Extraction: - Increase time/solvent - Pre-wet dry samples Check_Extraction->Modify_Extraction Issue Identified Modify_Cleanup Modify Clean-up: - Check SPE conditioning - Use different sorbents Check_Cleanup->Modify_Cleanup Issue Identified Modify_Instrument Adjust Instrument: - Check mobile phase - Clean/replace column Check_Instrumentation->Modify_Instrument Issue Identified Solution_Found Problem Resolved Modify_Extraction->Solution_Found Modify_Cleanup->Solution_Found Modify_Instrument->Solution_Found

Caption: Logical flow for troubleshooting common analytical issues.

References

Validation & Comparative

Mandipropamid vs. Metalaxyl: A Comparative Analysis of Efficacy Against Downy Mildew

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two leading fungicides in the management of Oomycete pathogens, providing researchers and crop protection specialists with a comprehensive comparison of their performance, mechanisms of action, and experimental validation.

Downy mildew, a devastating plant disease caused by oomycete pathogens, poses a significant threat to a wide range of agricultural crops, including grapes, basil, and various vegetables. Effective management of this disease relies heavily on the use of fungicides. Among the numerous options available, Mandipropamid and Metalaxyl have emerged as prominent active ingredients. This guide provides an in-depth comparative analysis of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for disease control strategies.

Mode of Action: Distinct Mechanisms for Pathogen Control

The efficacy of a fungicide is intrinsically linked to its mode of action at the molecular level. This compound and Metalaxyl employ distinct mechanisms to inhibit the growth and spread of downy mildew pathogens.

This compound , a member of the mandelamide class of fungicides, specifically targets the synthesis of cellulose in the fungal cell wall.[1] Cellulose is a vital structural component that provides rigidity and integrity to the oomycete cell wall. By inhibiting cellulose synthase, this compound disrupts the cell wall's formation, leading to cell lysis and ultimately, the death of the pathogen.[1][2] This targeted action is effective against various stages of the fungal life cycle, including the germination of zoospores and sporangia.[3]

Metalaxyl , on the other hand, is a phenylamide fungicide that acts systemically within the plant.[4][5][6] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis in the pathogen.[5][6] Specifically, it targets RNA polymerase I, an enzyme crucial for the transcription of rRNA genes. By disrupting protein synthesis, Metalaxyl effectively halts the growth and development of the mycelium, preventing further infection and colonization of the host plant.[5]

Fungicide_Mode_of_Action cluster_this compound This compound cluster_Metalaxyl Metalaxyl This compound This compound Cellulose_Synthase Cellulose Synthase This compound->Cellulose_Synthase Inhibits Cell_Wall Oomycete Cell Wall (Cellulose Synthesis) Cellulose_Synthase->Cell_Wall Disruption Cell Wall Disruption & Cell Lysis Cell_Wall->Disruption Metalaxyl Metalaxyl RNA_Polymerase RNA Polymerase I Metalaxyl->RNA_Polymerase Inhibits rRNA_Synthesis rRNA Synthesis RNA_Polymerase->rRNA_Synthesis Protein_Synthesis Protein Synthesis rRNA_Synthesis->Protein_Synthesis Growth_Inhibition Mycelial Growth Inhibition Protein_Synthesis->Growth_Inhibition

Caption: Modes of action for this compound and Metalaxyl against downy mildew.

Comparative Efficacy: Insights from Experimental Data

Numerous field and laboratory studies have evaluated the efficacy of this compound and Metalaxyl in controlling downy mildew on various crops. The following tables summarize key findings from these experiments, providing a quantitative comparison of their performance.

Table 1: Efficacy of this compound against Grapevine Downy Mildew (Plasmopara viticola)

TreatmentApplication RateMean Percent Disease Index (PDI)Percent Disease ControlReference
This compound 250 SC0.8 ml/L8.5 - 29.0Not specified[2]
Mancozeb2.0 g/LHigher than this compoundNot specified[2]
Untreated Control-Significantly higher than treatments-[2]

Note: The study in India demonstrated that this compound consistently reduced the severity of grapevine downy mildew across multiple locations, performing better than Mancozeb.[2]

Table 2: Comparative Efficacy of Fungicides against Basil Downy Mildew (Peronospora belbahrii)

Treatment ProgramKey Active IngredientsMean Disease Severity (%)Area Under the Disease Progress Curve (AUDPC)Reference
Program with oxathiapiprolin, Revus (this compound), and ProPhytOxathiapiprolin, this compound, Potassium phosphiteNot specifiedExcellent control (99%)[7]
Ranman alternated with Revus (this compound) + K-PhiteCyazofamid, this compound, Potassium phosphiteNot specifiedVery good control (89%)[7]
Quadris alternated with Revus (this compound)Azoxystrobin, this compoundNot specifiedIneffective[7]
ZamproAmetoctradin + DimethomorphNot specifiedEffective[7]
Revus (this compound) - tested singlyThis compoundNot specifiedEffective[7]
Untreated Control-73% - 80%Significantly higher[8]

Note: In studies on basil downy mildew, this compound (as Revus) demonstrated significant efficacy, particularly when used in a rotational program with other effective fungicides.[7][8] The importance of a preventive application schedule and maintaining a 7-day application interval was highlighted for successful management.[7]

Table 3: Protective and Curative Activity of Metalaxyl against Grapevine Downy Mildew (Plasmopara viticola)

Application TimingDisease Control (%)Reference
1 to 5 days before inoculation (Protective)100%[9]
1 day after inoculation (Curative)100%[9]

Note: Metalaxyl exhibits strong protective and early curative activity against grapevine downy mildew, providing complete control when applied prior to or shortly after infection.[9]

Experimental Protocols: A Closer Look at the Methodologies

The reliability of efficacy data is contingent upon robust experimental design and execution. The following outlines a general experimental workflow for evaluating the efficacy of fungicides against downy mildew.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_incubation Incubation and Assessment Plant_Cultivation 1. Cultivation of susceptible host plants Inoculum_Preparation 2. Preparation of downy mildew inoculum (e.g., sporangia suspension) Fungicide_Application 3. Application of fungicides (this compound, Metalaxyl, Control) at specified rates and timings Inoculation 4. Inoculation of plants with the pathogen Fungicide_Application->Inoculation Incubation 5. Incubation under controlled conditions (temperature, humidity) Inoculation->Incubation Data_Collection 6. Assessment of disease severity (e.g., lesion size, sporulation, percent leaf area infected) Incubation->Data_Collection Statistical_Analysis 7. Statistical analysis of the data Data_Collection->Statistical_Analysis

Caption: Generalized experimental workflow for fungicide efficacy testing.

A typical field trial to assess fungicide efficacy would involve the following steps:

  • Experimental Design: A randomized complete block design is commonly used with multiple replicates for each treatment.[10]

  • Treatments: Treatments include the fungicides being tested (e.g., this compound, Metalaxyl) at various concentrations, a standard registered fungicide for comparison, and an untreated control.[11]

  • Application: Fungicides are applied as foliar sprays using calibrated equipment to ensure uniform coverage.[10] The timing and frequency of applications are critical and should be based on disease pressure and the product's label recommendations.[10]

  • Inoculation: In controlled experiments, plants are artificially inoculated with a known concentration of downy mildew sporangia. In field trials, natural infection is often relied upon.

  • Disease Assessment: Disease incidence (percentage of infected plants) and severity (percentage of tissue affected) are periodically assessed throughout the experiment.[11] This can be done by visual estimation using a rating scale.

  • Data Analysis: The collected data are statistically analyzed to determine the significance of differences between treatments. The Area Under the Disease Progress Curve (AUDPC) is often calculated to provide a quantitative summary of disease development over time.[12]

Conclusion

Both this compound and Metalaxyl are highly effective fungicides for the control of downy mildew, but they operate through distinct modes of action. This compound provides excellent control by disrupting the pathogen's cell wall synthesis, while Metalaxyl's systemic activity inhibits protein synthesis.

Experimental data consistently demonstrates the high efficacy of both fungicides. This compound has shown strong performance against downy mildew in grapes and basil, particularly as part of a resistance management program.[2][7] Metalaxyl is well-documented for its potent protective and early curative properties.[9]

The choice between these fungicides, or their integration into a spray program, will depend on several factors including the specific crop, the prevalent downy mildew species, local disease pressure, and resistance management strategies. For researchers and professionals in drug development, understanding the distinct mechanisms and comparative efficacy of these active ingredients is crucial for developing sustainable and effective disease management programs.

References

Efficacy of Mandipropamid in Comparison to Other Oomycete-Specific Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Mandipropamid with other key oomycete-specific fungicides, including Metalaxyl, Dimethomorph, and Oxathiapiprolin. The information is supported by experimental data from various studies to assist researchers and professionals in drug development and crop protection in their understanding of these compounds.

Executive Summary

Oomycetes, or water molds, are a group of destructive plant pathogens responsible for diseases such as late blight in potatoes and tomatoes, and downy mildew in various crops. The management of these pathogens relies heavily on the use of effective fungicides. This compound, a carboxylic acid amide (CAA) fungicide, is a significant tool in the control of foliar oomycetes. This guide presents a comparative analysis of its performance against other widely used oomycete-specific fungicides, highlighting differences in their modes of action and efficacy based on available experimental data.

Fungicide Profiles and Modes of Action

A fundamental understanding of the mode of action is crucial for effective and sustainable fungicide use, particularly in managing the development of resistance.

  • This compound: Belongs to the Carboxylic Acid Amide (CAA) group of fungicides.[1][2] It primarily acts by inhibiting cellulose synthase, a key enzyme in the biosynthesis of the oomycete cell wall.[2][3] This disruption of cell wall formation prevents mycelial growth and spore germination.[1][2] this compound is known for its translaminar activity and strong affinity for the waxy layer of plant surfaces, providing excellent rainfastness and residual protection.[1][4]

  • Metalaxyl (and Mefenoxam): A phenylamide fungicide, Metalaxyl and its more active R-isomer, Mefenoxam, are systemic fungicides that inhibit ribosomal RNA synthesis by targeting RNA polymerase I in oomycetes.[5][6][7] This mode of action disrupts protein synthesis and leads to the cessation of fungal growth.[7] They are highly effective against many Phytophthora and Pythium species.[5][8] However, resistance to metalaxyl has been reported in several oomycete populations.[8][9]

  • Dimethomorph: Also a member of the CAA fungicide group, Dimethomorph disrupts cell wall formation, but its precise target site is believed to differ from that of this compound.[10][11][12] It exhibits systemic and translaminar properties and is effective against various stages of the oomycete life cycle, including sporangium and oospore formation.[10][13]

  • Oxathiapiprolin: A newer fungicide with a unique mode of action, Oxathiapiprolin targets an oxysterol-binding protein (OSBP) involved in lipid transfer and membrane function.[14][15] This novel target provides excellent efficacy at very low concentrations against a broad range of oomycetes and makes it a valuable tool for resistance management.[14][15][16] It exhibits systemic and translaminar movement, protecting new growth.[16]

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound and its comparators against various oomycete pathogens. The data is presented as the half-maximal effective concentration (EC50) for in vitro studies and as disease control or severity reduction percentages for in vivo studies.

Table 1: In Vitro Efficacy (EC50 values in µg/mL) of Oomycete-Specific Fungicides Against Various Pathogens

FungicidePhytophthora infestansPhytophthora cinnamomiPhytophthora capsiciPlasmopara viticola
This compound 0.02 - 2.980.003 - 0.011--
Metalaxyl/Mefenoxam -0.023 - 0.138< 1-
Dimethomorph 0.3 (90% inhibition)[13]-< 1-
Oxathiapiprolin -0.0002 - 0.0007--

Note: A lower EC50 value indicates higher efficacy.

Table 2: In Vivo Efficacy of Oomycete-Specific Fungicides in Field and Greenhouse Trials

FungicideCropPathogenEfficacy (% Disease Control or Reduction)
This compound ArecanutPhytophthora meadii70 - 80%
PotatoPhytophthora infestansExcellent protection of expanding leaves[4]
AvocadoPhytophthora cinnamomiMore effective than Mefenoxam
Metalaxyl + Mancozeb ArecanutPhytophthora meadii50 - 60%
Dimethomorph + Mancozeb ArecanutPhytophthora meadiiSignificant reduction in disease severity
Oxathiapiprolin TomatoPhytophthora infestansSuperior to other fungicides in controlling late blight
AvocadoPhytophthora cinnamomi>90% reduction in root rot incidence and pathogen population

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of fungicide efficacy. Below are summaries of common methodologies.

In Vitro Mycelial Growth Inhibition Assay (Amended Agar Medium Method)

This assay determines the direct inhibitory effect of a fungicide on the vegetative growth of an oomycete.

  • Media Preparation: A suitable culture medium (e.g., Potato Dextrose Agar - PDA, or a specific medium for the target oomycete) is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. Serial dilutions of the fungicide are then added to the molten agar medium to achieve the desired final concentrations. A control set with only the solvent is also prepared.

  • Inoculation: The agar medium containing the fungicide is poured into Petri plates. Once solidified, a small plug of actively growing mycelium of the target oomycete is placed in the center of each plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.

  • Data Collection: The radial growth of the mycelial colony is measured at regular intervals until the colony in the control plates reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) is then determined using probit analysis or other statistical methods.

Sporangial Germination Assay

This assay assesses the effect of a fungicide on the germination of oomycete spores.

  • Spore Suspension Preparation: Sporangia are harvested from a mature culture of the oomycete and suspended in sterile distilled water. The concentration of the spore suspension is adjusted to a standard level using a hemocytometer.

  • Fungicide Treatment: The spore suspension is mixed with various concentrations of the test fungicide. A control with no fungicide is included.

  • Incubation: A small aliquot of the treated spore suspension is placed on a microscope slide or in the well of a microtiter plate and incubated in a humid chamber for a specific period (e.g., 2-24 hours) at an optimal temperature for germination.

  • Microscopic Examination: After incubation, the percentage of germinated spores is determined by examining a random sample of spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Analysis: The percentage of germination inhibition is calculated for each fungicide concentration relative to the control, and the EC50 value is determined.

In Vivo Plant-Based Efficacy Trial (e.g., Leaf Disc Assay or Whole Plant Spray)

This type of assay evaluates the protective and/or curative activity of a fungicide on host plant tissue.

  • Plant Material: Healthy, susceptible host plants or detached leaves/leaf discs are used.

  • Fungicide Application:

    • Protective Assay: The plants or leaf discs are treated with different concentrations of the fungicide and allowed to dry. They are then inoculated with a spore suspension of the pathogen after a specific period (e.g., 24 hours).

    • Curative Assay: The plants or leaf discs are first inoculated with the pathogen. After a set incubation period (e.g., 24-48 hours), the fungicide is applied.

  • Inoculation: A standardized spore suspension of the oomycete is sprayed onto the plant material or applied as droplets.

  • Incubation: The treated and inoculated plant material is incubated under conditions of high humidity and optimal temperature to facilitate disease development.

  • Disease Assessment: After a sufficient incubation period (e.g., 5-7 days), the disease severity is assessed. This can be done by visually estimating the percentage of leaf area covered by lesions or by counting the number of lesions.

  • Analysis: The percentage of disease control is calculated for each fungicide treatment compared to the untreated, inoculated control.

Visualizing Fungicide Action and Experimental Design

The following diagrams, generated using Graphviz, illustrate the modes of action of the discussed fungicides and a typical workflow for fungicide efficacy testing.

ModeOfAction cluster_this compound This compound (CAA) cluster_metalaxyl Metalaxyl (Phenylamide) cluster_dimethomorph Dimethomorph (CAA) cluster_oxathiapiprolin Oxathiapiprolin This compound This compound Inhibition1 Inhibition This compound->Inhibition1 PiCesA3 Cellulose Synthase (PiCesA3) CellWall Cell Wall Biosynthesis PiCesA3->CellWall Catalyzes Inhibition1->PiCesA3 Metalaxyl Metalaxyl Inhibition2 Inhibition Metalaxyl->Inhibition2 RNAPolI RNA Polymerase I rRNA rRNA Synthesis RNAPolI->rRNA Catalyzes Inhibition2->RNAPolI Dimethomorph Dimethomorph Inhibition3 Inhibition Dimethomorph->Inhibition3 CellWallFormation Cell Wall Formation Inhibition3->CellWallFormation Oxathiapiprolin Oxathiapiprolin Inhibition4 Inhibition Oxathiapiprolin->Inhibition4 OSBP Oxysterol-Binding Protein (OSBP) LipidTransport Lipid Transport & Membrane Function OSBP->LipidTransport Mediates Inhibition4->OSBP

Caption: Simplified signaling pathways illustrating the modes of action for key oomycete-specific fungicides.

ExperimentalWorkflow cluster_invitro In Vitro Efficacy Testing cluster_invivo In Vivo Efficacy Testing Culture 1. Oomycete Culture MediaPrep 2. Prepare Fungicide-Amended Media Culture->MediaPrep Inoculate 3. Inoculate Media MediaPrep->Inoculate Incubate_vitro 4. Incubate Inoculate->Incubate_vitro MeasureGrowth 5. Measure Mycelial Growth Incubate_vitro->MeasureGrowth CalculateEC50_vitro 6. Calculate EC50 MeasureGrowth->CalculateEC50_vitro end End CalculateEC50_vitro->end GrowPlants 1. Grow Susceptible Host Plants ApplyFungicide 2. Apply Fungicide Treatments GrowPlants->ApplyFungicide InoculatePlants 3. Inoculate with Pathogen ApplyFungicide->InoculatePlants Incubate_vivo 4. Incubate under Favorable Conditions InoculatePlants->Incubate_vivo AssessDisease 5. Assess Disease Severity Incubate_vivo->AssessDisease CalculateControl 6. Calculate Percent Control AssessDisease->CalculateControl CalculateControl->end start Start start->Culture start->GrowPlants

Caption: A generalized experimental workflow for in vitro and in vivo fungicide efficacy screening.

Conclusion

This compound is a highly effective fungicide for the control of a range of oomycete pathogens, demonstrating strong performance in both laboratory and field settings. Its mode of action, targeting cellulose biosynthesis, provides a valuable tool for growers. When compared to other oomycete-specific fungicides, its efficacy is comparable to or, in some cases, exceeds that of older chemistries like metalaxyl, particularly where resistance is a concern. Newer fungicides like oxathiapiprolin, with their novel modes of action, show exceptional activity at very low concentrations and represent the next generation of oomycete control. For sustainable disease management, it is crucial for researchers and crop protection specialists to consider rotating fungicides with different modes of action to mitigate the development of resistance. This comparative guide provides a foundation for informed decision-making in the development and deployment of oomycete control strategies.

References

A Comparative Analysis of Root Absorption and Mobility: Mandipropamid vs. Oxathiapiprolin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the systemic properties of fungicides is paramount for optimizing disease control strategies. This guide provides a detailed comparison of the root absorption and mobility of two key oomycete-targeting fungicides: Mandipropamid and Oxathiapiprolin. The information is based on experimental data from scientific literature, offering an objective overview of their performance.

Executive Summary

Recent studies demonstrate that while both this compound and Oxathiapiprolin are taken up by plant roots after soil application, their subsequent mobility within the plant differs significantly. This compound exhibits higher relative uptake into the roots but shows very limited translocation to the stems and leaves. In contrast, Oxathiapiprolin, while absorbed to a lesser extent by roots, displays a greater degree of acropetal (upward) movement into the aerial parts of the plant. Neither fungicide demonstrates significant basipetal (downward) mobility through the phloem. These characteristics have important implications for their use in managing soil-borne pathogens like Phytophthora.

Quantitative Data Comparison

The following tables summarize the concentrations of this compound and Oxathiapiprolin detected in various tissues of citrus plants following soil application in both potted plant and field studies.

Table 1: Fungicide Concentration in Potted Citrus Plants (µg/g of tissue) [1][2][3]

FungicideTime After ApplicationRoot TissueStem TissueLeaf Tissue
This compound 1 week4.9 - 18.10.18 - 0.320.03 - 0.22
4 weeksNo significant increaseNo significant increaseNo significant increase
Oxathiapiprolin 4 weeks0.82Not specified in direct comparisonNot specified in direct comparison

Note: The data for Oxathiapiprolin in stems and leaves from this specific comparative study was not detailed in the same manner as for this compound. However, the study indicated that for detecting this compound in stem and leaf tissues, extracts needed to be concentrated, unlike in a previous study with Oxathiapiprolin, suggesting lower concentrations of this compound in aerial parts.[1]

Table 2: Fungicide Concentration in Field-Grown Citrus Tree Roots (µg/g of tissue) [1]

FungicideTime After ApplicationRoot Tissue (Treated Zone)
This compound 2 weeks0
4 weeks8.16
8 weeks8.10
Oxathiapiprolin 8 weeks0.84

Experimental Protocols

The data presented above is primarily derived from a study on citrus plants. The key experimental methodologies are outlined below.

Potted Plant Experiment
  • Plant Material: 6- to 7-month-old 'Carrizo' citrange seedlings.

  • Fungicide Application: Formulated this compound (Revus®) and Oxathiapiprolin (Orondis®) were applied to the soil surface of the pots at labeled rates.

  • Sampling: Root, stem, and leaf tissues were sampled at 1 and 4 weeks after application.

  • Analytical Methods: Fungicide concentrations were quantified using both a bioassay with Phytophthora citrophthora and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

Split-Root Experiment

This experiment was designed to assess basipetal (phloem) mobility.

  • Methodology: The root systems of individual citrus plants were physically divided and planted into two separate pots. Only one pot of each plant received the fungicide application.

  • Objective: To determine if the fungicide absorbed by the treated roots could be translocated downwards through the phloem to the untreated roots.

  • Findings: Neither this compound nor Oxathiapiprolin was detected in the roots in the untreated soil, indicating a lack of significant basipetal mobility for both compounds.[1][2]

Field Experiment
  • Plant Material: Mature citrus trees in an orchard.

  • Fungicide Application: Fungicides were applied to a designated portion of the root system's soil basin.

  • Sampling: Root samples were collected from both the treated and untreated zones of the root system at 2, 4, and 8 weeks post-application.

  • Findings: The results from the field study were consistent with the potted plant and split-root experiments, confirming higher root absorption of this compound compared to Oxathiapiprolin and no significant translocation to untreated root zones.[1]

Visualizing Systemic Movement and Experimental Design

The following diagrams illustrate the key findings regarding the mobility of this compound and Oxathiapiprolin and the experimental setup used to determine this.

cluster_plant Plant System cluster_soil Soil Application Leaves Leaves Stem Stem Stem->Leaves Very Limited Translocation Stem->Leaves Acropetal Translocation Roots Roots Roots->Stem Limited Translocation Roots->Stem Acropetal Translocation Mandipropamid_Soil This compound Mandipropamid_Soil->Roots High Absorption Oxathiapiprolin_Soil Oxathiapiprolin Oxathiapiprolin_Soil->Roots Lower Absorption

Caption: Comparative root uptake and acropetal mobility of this compound and Oxathiapiprolin.

cluster_plant Split-Root System cluster_pots Experimental Setup Plant Stem & Leaves Root_System Root Crown Plant->Root_System Treated_Roots Treated Roots Root_System->Treated_Roots Untreated_Roots Untreated Roots Root_System->Untreated_Roots Root_System->Untreated_Roots Basipetal Translocation? (Not Observed) Treated_Roots->Root_System Basipetal Translocation? (Not Observed) Treated_Pot Pot 1: Fungicide Application Treated_Roots->Treated_Pot Untreated_Pot Pot 2: No Fungicide Untreated_Roots->Untreated_Pot Treated_Pot->Treated_Roots Fungicide Uptake

Caption: Workflow of the split-root experiment to assess basipetal fungicide mobility.

Mode of Action and Signaling Pathways

While the primary focus of this guide is on physical mobility, it is relevant to note the distinct modes of action of these fungicides, as this can influence their biological efficacy even at low concentrations.

  • This compound: This fungicide belongs to the carboxylic acid amide (CAA) group. It is believed to inhibit cellulose synthase, thereby disrupting cell wall biosynthesis in oomycetes.[1]

  • Oxathiapiprolin: This compound has a unique mode of action, targeting the oxysterol-binding protein (OSBP).[1][4] OSBPs are involved in lipid transport and signaling, and their disruption is lethal to the pathogen.

cluster_this compound This compound Pathway cluster_oxathiapiprolin Oxathiapiprolin Pathway Mandi This compound CesA Cellulose Synthase (CesA) Mandi->CesA Targets Inhibition Inhibition CellWall Cell Wall Biosynthesis CesA->CellWall Essential for Inhibition->CesA Oxa Oxathiapiprolin OSBP Oxysterol-Binding Protein (OSBP) Oxa->OSBP Targets Disruption Disruption Lipid Lipid Transport & Signaling OSBP->Lipid Mediates Disruption->OSBP

Caption: Simplified modes of action for this compound and Oxathiapiprolin in oomycetes.

Conclusion

The evidence strongly indicates that this compound and Oxathiapiprolin have distinct root absorption and mobility profiles. This compound is readily absorbed by roots and persists there, making it highly suitable for protecting the root system itself. However, its limited acropetal translocation means it may provide less protection to the upper parts of the plant following soil application. Conversely, Oxathiapiprolin's ability to move from the roots to the stems and leaves, despite lower initial root uptake, allows for more comprehensive systemic protection against foliar diseases after root absorption.[5][6] These differences are critical for selecting the appropriate fungicide and application method based on the target pathogen and the primary site of infection. Researchers and developers should consider these mobility characteristics when designing integrated pest management programs.

References

Safety Operating Guide

Mandipropamid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of mandipropamid is crucial for ensuring laboratory safety, protecting human health, and preventing environmental contamination. Adherence to established guidelines is essential for researchers, scientists, and drug development professionals handling this fungicide. This document provides a detailed, step-by-step guide for the safe and compliant disposal of this compound waste.

Immediate Safety Precautions

Before handling this compound for disposal, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or butyl), safety goggles or a face shield, and a lab coat or coveralls.[1]

  • Ventilation: Work in a well-ventilated area to avoid inhaling dust, vapors, or spray mist.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes.[3] In case of contact, rinse the affected area immediately with plenty of water.[4]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[3][4] Always wash hands thoroughly with soap and water after handling the substance.[1]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[1][2]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on whether you are dealing with excess product, empty containers, or spill cleanup waste.

Procedure 1: Disposal of Unused or Excess this compound
  • Prioritize Use or Return: The most preferred method is to use any excess material according to the product label instructions.[5] Alternatively, if the material is unused and in its original packaging, contact the manufacturer or supplier to inquire about their return program.[5]

  • Identify as Hazardous Waste: Unused or unwanted this compound that cannot be used or returned must be treated as hazardous waste.[5] Pesticide wastes can be acutely hazardous.[5]

  • Consult Authorities: Do not dispose of this compound in standard trash or pour it down the drain. Contact your institution's Environmental Health and Safety (EHS) department, your State Pesticide or Environmental Control Agency, or a licensed hazardous-waste disposal contractor for guidance on collection and disposal.[4][5]

  • Proper Storage for Disposal: While awaiting pickup, store the waste in a clearly labeled, sealed container in a cool, dry, secure, and well-ventilated area, away from other chemicals and heat sources.[1]

Procedure 2: Disposal of Empty Containers
  • Triple Rinse: Empty containers retain product residue and must be decontaminated before disposal.[1][4] To do this, triple-rinse the container as follows:

    • Empty the remaining contents into the application equipment or a mix tank.

    • Fill the container about 10% full with water and recap it.

    • Shake for 10 seconds.

    • Pour the rinsate into the application equipment or a mix tank.

    • Repeat this procedure two more times.

  • Render Unusable: After rinsing, make the container unusable by puncturing or crushing it.[6]

  • Disposal Options:

    • Recycling: Offer the clean, rinsed container for recycling if available.

    • Non-Hazardous Waste: A triple-rinsed empty container can often be disposed of as non-hazardous waste.[4]

    • Approved Waste Management: Take the container to an approved waste handling site for disposal.[6]

    • Burial (if no other option): If an approved facility is unavailable, bury the empty packaging 500 mm below the surface in a designated disposal pit, clear of waterways and desirable vegetation, in compliance with local regulations.[6]

  • Prohibited Actions: Never reuse empty containers for other purposes unless they are specifically designed to be refilled.[1] Do not burn empty containers.[6]

Procedure 3: Spill Management and Cleanup
  • Control and Contain: Immediately control the spill at its source.[1] Create a barrier with absorbent material to prevent it from spreading or entering drains, sewers, or any body of water.[1]

  • Absorb the Spill: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[3][4]

  • Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a compatible, sealable, and clearly labeled disposal container.[1][4]

  • Decontaminate the Area: Clean the affected surface thoroughly with detergent and water.[3][4] Avoid using solvents.[3][4]

  • Dispose of Cleanup Materials: Collect the contaminated wash water and any used cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.[3][4]

  • Report Discharges: Report any spills or uncontrolled discharges into watercourses to the appropriate regulatory authority.[1]

Environmental Fate and Properties

Understanding the environmental characteristics of this compound underscores the importance of proper disposal. The following table summarizes key quantitative data.

PropertyValueSource(s)
Solubility in Water 4.2 mg/L (at 25°C)[1]
Soil Half-Life (DT50) Ranges from 9.8 to 178 days[3][7]
Water Half-Life Ranges from 4.5 to 26 days[3][8]
Mobility in Soil Low to moderate[1][3][5]
Bioaccumulation Potential Low[1][3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G start Waste Generated: This compound or Container waste_type What is the waste type? start->waste_type product Unused Product waste_type->product Product container Empty Container waste_type->container Container spill Spill Cleanup Material waste_type->spill Spill use_or_return Can it be used per label or returned to supplier? product->use_or_return use_it Use according to label instructions use_or_return->use_it Yes hazardous_waste Treat as Hazardous Waste use_or_return->hazardous_waste No contact_disposal Contact EHS or licensed hazardous waste contractor hazardous_waste->contact_disposal store_safely Store safely until collection contact_disposal->store_safely triple_rinse Triple-rinse container container->triple_rinse puncture Puncture/Crush container triple_rinse->puncture recycle Recycle if possible puncture->recycle non_haz_waste Dispose as non-hazardous waste (if permitted) puncture->non_haz_waste collect_spill Contain and collect with absorbent material spill->collect_spill collect_spill->hazardous_waste

Caption: Decision workflow for this compound waste disposal.

Disclaimer: Waste disposal regulations can vary significantly by region and institution. This guide provides general procedures based on available safety data. Always consult your local, state, and federal regulations, as well as your institution's specific protocols, to ensure full compliance.

References

×

Retrosynthesis Analysis

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